molecular formula C14H18O4 B12363837 Antifungal agent 92

Antifungal agent 92

Cat. No.: B12363837
M. Wt: 250.29 g/mol
InChI Key: DIXHICIHQNNSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal agent 92 is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

3-(3-cyclopentylpropanoyl)-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C14H18O4/c1-9-8-12(16)13(14(17)18-9)11(15)7-6-10-4-2-3-5-10/h8,10,16H,2-7H2,1H3

InChI Key

DIXHICIHQNNSKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)CCC2CCCC2)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mitochondrial Assault: The Mechanism of Action of Antifungal Agent 92

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Antifungal agent 92, also identified as Compound 21, presents a promising avenue in the development of novel fungicides. This technical guide delineates the core mechanism of action of this compound, focusing on its targeted disruption of mitochondrial function in the phytopathogenic fungus Sclerotinia sclerotiorum. Through a multi-pronged assault on the powerhouse of the fungal cell, this agent induces a cascade of events culminating in cell death. This document provides an in-depth analysis of the available data, detailed experimental protocols for mechanism elucidation, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Focus on Mitochondrial Disruption

The primary antifungal activity of this compound stems from its ability to compromise mitochondrial integrity and function. This targeted action leads to a series of detrimental effects within the fungal cell, ultimately inhibiting its growth and viability. The mechanism can be summarized by three key events: induction of abnormal mitochondrial morphology, loss of mitochondrial membrane potential, and subsequent accumulation of reactive oxygen species (ROS)[1]. Furthermore, this compound acts as a moderate promiscuous inhibitor of mitochondrial complexes II and III[1].

Quantitative Data Summary

The efficacy of this compound against Sclerotinia sclerotiorum has been quantified, providing a benchmark for its antifungal potency.

ParameterValueTarget OrganismReference
EC50 4.4 µMSclerotinia sclerotiorum[1]

Signaling Pathway of this compound

The interaction of this compound with mitochondrial complexes II and III initiates a signaling cascade that leads to cellular demise. The following diagram illustrates this proposed pathway.

Antifungal_Agent_92_Pathway cluster_mitochondrion Mitochondrion cluster_cell Fungal Cell ETC Electron Transport Chain (ETC) MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Maintains Complex_II Complex II (Succinate Dehydrogenase) ROS Reactive Oxygen Species (ROS) Complex_II->ROS Promotes Leakage Complex_III Complex III (Cytochrome bc1 complex) Complex_III->ROS Promotes Leakage MMP->ROS Loss leads to Morphology Abnormal Mitochondrial Morphology MMP->Morphology Contributes to Apoptosis Apoptosis / Cell Death MMP->Apoptosis ROS->Apoptosis Induces Agent92 This compound Agent92->Complex_II Inhibits Agent92->Complex_III Inhibits Agent92->Morphology Induces

Caption: Proposed signaling pathway of this compound in fungal cells.

Key Experimental Protocols

To elucidate the mechanism of action of this compound, a series of specific experimental protocols are employed. These assays are designed to measure the key events in the proposed pathway.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To quantify the loss of mitochondrial membrane potential upon treatment with this compound.

Methodology:

  • Fungal Culture: Grow Sclerotinia sclerotiorum mycelia in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic phase.

  • Treatment: Expose the fungal mycelia to varying concentrations of this compound (including a vehicle control) for a defined period.

  • Staining: Incubate the treated and control mycelia with a fluorescent dye sensitive to mitochondrial membrane potential, such as JC-1 or Rhodamine 123.

  • Microscopy: Observe the stained mycelia using a fluorescence microscope. A shift from red (high potential) to green (low potential) fluorescence for JC-1, or a decrease in fluorescence for Rhodamine 123, indicates a loss of ΔΨm.

  • Quantification: For quantitative analysis, use a fluorometer or flow cytometer to measure the fluorescence intensity.

Measurement of Reactive Oxygen Species (ROS) Accumulation

Objective: To detect and quantify the increase in intracellular ROS levels following treatment.

Methodology:

  • Fungal Culture and Treatment: Prepare and treat the fungal cultures as described in section 3.1.

  • Staining: Incubate the mycelia with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Microscopy and Quantification: Visualize the fluorescence using a fluorescence microscope. Quantify the fluorescence intensity using a fluorometer or flow cytometer to determine the relative increase in ROS levels.

Analysis of Mitochondrial Morphology

Objective: To observe changes in mitochondrial structure induced by this compound.

Methodology:

  • Fungal Culture and Treatment: Prepare and treat the fungal cultures as described in section 3.1.

  • Staining: Stain the mitochondria with a specific fluorescent dye, such as MitoTracker Green FM or by expressing a mitochondrially targeted fluorescent protein.

  • Microscopy: Observe the stained mitochondria using high-resolution fluorescence microscopy or confocal microscopy to identify any morphological abnormalities, such as fragmentation or swelling.

Inhibition Assay of Mitochondrial Complexes II and III

Objective: To determine the inhibitory effect of this compound on the activity of mitochondrial respiratory chain complexes II and III.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from Sclerotinia sclerotiorum spheroplasts using differential centrifugation.

  • Complex II (Succinate Dehydrogenase) Activity Assay: Measure the activity of Complex II by monitoring the reduction of a specific substrate (e.g., 2,6-dichlorophenolindophenol) spectrophotometrically in the presence and absence of varying concentrations of this compound.

  • Complex III (Cytochrome bc1 complex) Activity Assay: Determine the activity of Complex III by measuring the reduction of cytochrome c spectrophotometrically. Perform the assay with and without the addition of this compound at different concentrations.

  • Data Analysis: Calculate the IC50 values for the inhibition of each complex.

Experimental and Logical Workflow

The following diagram outlines the logical workflow for investigating the mechanism of action of this compound.

Experimental_Workflow cluster_screening Initial Screening & Hypothesis cluster_invivo Cellular Assays cluster_invitro Biochemical Assays cluster_conclusion Conclusion Start This compound Identified Hypothesis Hypothesis: Targets Mitochondria Start->Hypothesis MMP_Assay Mitochondrial Membrane Potential Assay (JC-1/Rhod123) Hypothesis->MMP_Assay ROS_Assay ROS Accumulation Assay (DCFH-DA) Hypothesis->ROS_Assay Morphology_Assay Mitochondrial Morphology Analysis (MitoTracker) Hypothesis->Morphology_Assay Isolation Mitochondrial Isolation Hypothesis->Isolation Conclusion Mechanism Elucidated: Mitochondrial Dysfunction MMP_Assay->Conclusion ROS_Assay->Conclusion Morphology_Assay->Conclusion Complex_II_Assay Complex II Inhibition Assay Isolation->Complex_II_Assay Complex_III_Assay Complex III Inhibition Assay Isolation->Complex_III_Assay Complex_II_Assay->Conclusion Complex_III_Assay->Conclusion

Caption: Experimental workflow for elucidating the mechanism of this compound.

Conclusion

This compound exhibits a potent and specific mechanism of action against Sclerotinia sclerotiorum by targeting mitochondrial function. Its ability to inhibit complexes II and III of the electron transport chain leads to a collapse of the mitochondrial membrane potential, an accumulation of damaging reactive oxygen species, and morphological abnormalities, ultimately resulting in fungal cell death. This well-defined mechanism of action, centered on the disruption of cellular respiration, positions this compound as a strong candidate for further development as a novel antifungal agent. The experimental protocols and workflows detailed in this guide provide a robust framework for continued research and validation of its therapeutic potential.

References

Unveiling Antifungal Agent 92: A Mitochondrial Disruptor with Potent Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Researchers and drug development professionals now have access to consolidated information regarding a potent antifungal compound, designated as Antifungal Agent 92 (also referred to as Compound 21). This agent has demonstrated significant efficacy, particularly against the plant pathogenic fungus Sclerotinia sclerotiorum. Preliminary data indicates its origin from the Annonaceae plant family, a family known for its rich diversity of bioactive compounds.

This compound exhibits a compelling mechanism of action, targeting the powerhouse of the fungal cell: the mitochondria. Its activity disrupts the normal functioning of the mitochondrial respiratory chain, leading to a cascade of events that ultimately result in fungal cell death.

Quantitative Analysis of Bioactivity

The bioactivity of this compound has been quantified, showcasing its potency. The half-maximal effective concentration (EC50) against Sclerotinia sclerotiorum has been determined to be a noteworthy 4.4 μM.

Compound ID Target Organism EC50 (μM)
This compound (Compound 21)Sclerotinia sclerotiorum4.4

Mechanism of Action: A Multi-pronged Mitochondrial Attack

The primary mode of action of this compound involves the impairment of mitochondrial function through a multi-faceted approach. This disruption of cellular energy production and homeostasis is a key factor in its antifungal efficacy.

The agent is a moderate inhibitor of two critical components of the electron transport chain: mitochondrial complex II (succinate dehydrogenase) and complex III (cytochrome bc1 complex). This dual inhibition leads to a series of detrimental downstream effects within the fungal cell.

The key consequences of this mitochondrial disruption include:

  • Induction of Abnormal Mitochondrial Morphology: The structural integrity of the mitochondria is compromised.

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane, essential for ATP synthesis, is dissipated.

  • Accumulation of Reactive Oxygen Species (ROS): The dysfunctional electron transport chain leads to an increase in the production of harmful ROS, causing oxidative stress and cellular damage.

Visualizing the Pathway of Fungal Cell Death

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to fungal cell demise.

Antifungal_Agent_92_Pathway cluster_agent This compound cluster_mitochondria Mitochondrion cluster_cell Fungal Cell Agent This compound (Compound 21) ComplexII Mitochondrial Complex II Agent->ComplexII Inhibits ComplexIII Mitochondrial Complex III Agent->ComplexIII Inhibits MMP Loss of Mitochondrial Membrane Potential ComplexII->MMP Leads to ComplexIII->MMP Leads to ROS ROS Accumulation MMP->ROS Induces Morphology Abnormal Mitochondrial Morphology MMP->Morphology Causes CellDeath Fungal Cell Death MMP->CellDeath Results in ROS->Morphology Causes ROS->CellDeath Results in Morphology->CellDeath Results in

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

While the precise, detailed experimental protocols for the initial discovery and characterization of this compound are not publicly available in primary scientific literature at this time, a general methodology for such investigations can be outlined.

1. Isolation and Purification of this compound:

  • Plant Material Collection and Extraction: Plant material from a species within the Annonaceae family would be collected, dried, and ground. The powdered material would then be subjected to solvent extraction (e.g., using methanol or ethanol) to obtain a crude extract.

  • Bioassay-Guided Fractionation: The crude extract would be partitioned using solvents of varying polarity. Each fraction would be tested for its antifungal activity against Sclerotinia sclerotiorum. The most active fraction would be selected for further purification.

  • Chromatographic Separation: The active fraction would be subjected to a series of chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and high-performance liquid chromatography (HPLC), to isolate the pure compound (this compound).

2. Structural Elucidation:

  • The chemical structure of the isolated pure compound would be determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

3. In Vitro Antifungal Susceptibility Testing:

  • Microdilution Assay: The EC50 value would be determined using a broth microdilution method. A serial dilution of this compound would be prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of Sclerotinia sclerotiorum would be added to each well. The plate would be incubated, and fungal growth would be assessed by measuring optical density or by visual inspection. The EC50 would be calculated as the concentration of the agent that inhibits fungal growth by 50% compared to a control.

4. Mechanistic Studies:

  • Mitochondrial Membrane Potential Assay: A fluorescent dye, such as JC-1 or rhodamine 123, would be used to assess the mitochondrial membrane potential of Sclerotinia sclerotiorum cells treated with this compound. A decrease in fluorescence intensity or a shift in fluorescence wavelength would indicate a loss of membrane potential.

  • Reactive Oxygen Species (ROS) Measurement: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), would be used to measure intracellular ROS levels. An increase in fluorescence upon treatment with the antifungal agent would indicate ROS accumulation.

  • Mitochondrial Complex Activity Assays: The inhibitory activity against mitochondrial complexes II and III would be determined using isolated mitochondria or commercially available assay kits. The activity of each complex would be measured spectrophotometrically by monitoring the reduction or oxidation of specific substrates in the presence and absence of this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the discovery and initial characterization of a novel antifungal agent like this compound.

Experimental_Workflow A Plant Material (Annonaceae) B Solvent Extraction A->B C Crude Extract B->C D Bioassay-Guided Fractionation C->D E Active Fractions D->E F Chromatographic Purification (HPLC) E->F G Pure Compound (this compound) F->G H Structural Elucidation (NMR, MS) G->H I Antifungal Susceptibility Testing (EC50) G->I J Mechanism of Action Studies (Mitochondrial Assays) G->J K Data Analysis and Characterization H->K I->K J->K

An In-depth Technical Guide to Antifungal Agent 92 (Compound 21)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 92, also identified as compound 21 in recent literature, is a promising pogostone analogue exhibiting significant efficacy against the phytopathogenic fungus Sclerotinia sclerotiorum. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and evaluation are presented, alongside a summary of its biological activity. The agent disrupts mitochondrial function, leading to abnormal morphology, loss of membrane potential, and accumulation of reactive oxygen species (ROS), identifying it as a moderate inhibitor of mitochondrial complexes II and III. This document serves as a core resource for researchers engaged in the development of novel antifungal therapies.

Chemical Structure and Physicochemical Properties

This compound (compound 21) is a synthetic pogostone analogue. Pogostone is a natural compound isolated from Pogostemon cablin. The chemical structure of this compound is presented below.

Chemical Structure:

Caption: Chemical structure of this compound (Compound 21), identified as 4-hydroxy-6-methyl-3-(4-methylpentanoyl)-2H-pyran-2-one.

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4-hydroxy-6-methyl-3-(4-methylpentanoyl)pyran-2-one
Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS Number 23800-56-8[1]
Appearance Colorless needles[1]
Melting Point 32–33 °C[1]
Solubility Soluble in DMF, DMSO, and Ethanol[2]

Biological Activity and Mechanism of Action

This compound demonstrates potent activity against Sclerotinia sclerotiorum, a widespread plant pathogen.[3] The reported EC50 value is 1.1 μg/mL, which corresponds to approximately 4.9 µM, aligning with the initially reported 4.4 µM.[4]

Table 2: Antifungal Activity of this compound

Fungal SpeciesEC50 (µg/mL)EC50 (µM)Reference
Sclerotinia sclerotiorum1.1~4.9[4]

The primary mechanism of action of this compound involves the disruption of mitochondrial function.[4] This leads to a cascade of cellular events culminating in fungal cell death. The key mechanistic steps are:

  • Inhibition of Mitochondrial Complexes II and III: The agent acts as a moderate promiscuous inhibitor of these two critical enzyme complexes in the electron transport chain.[4]

  • Induction of Abnormal Mitochondrial Morphology: Treatment with the agent leads to observable changes in the structure of fungal mitochondria.[4]

  • Loss of Mitochondrial Membrane Potential: Disruption of the electron transport chain results in the dissipation of the mitochondrial membrane potential.[4]

  • Accumulation of Reactive Oxygen Species (ROS): The impaired mitochondrial function leads to an increase in the production of damaging ROS within the fungal cell.[4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound.

Mechanism of Action of this compound A This compound B Mitochondrial Complex II A->B Inhibits C Mitochondrial Complex III A->C Inhibits D Electron Transport Chain Disruption B->D C->D E Loss of Mitochondrial Membrane Potential D->E F Abnormal Mitochondrial Morphology D->F G Increased ROS Production D->G I Fungal Cell Death E->I F->I H Oxidative Stress G->H H->I

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound (Compound 21)

The synthesis of pogostone and its analogues, including this compound, can be achieved through the condensation of dehydroacetic acid with an appropriate aldehyde in dry tetrahydrofuran (THF) under a nitrogen atmosphere at low temperatures (0–5 °C), followed by hydrogenation, chromatography, and crystallization.[1] A more specific one-step synthesis involves the acylation of 4-hydroxy-6-methyl-2-pyrone with 4-methylvaleric acid in toluene using 4-dimethylaminopyridine (DMAP) as a catalyst and dicyclohexylcarbodiimide (DCC) as a condensing agent.[5]

In Vitro Antifungal Activity Assay against Sclerotinia sclerotiorum

The following protocol outlines the determination of the half-maximal effective concentration (EC50) of this compound against S. sclerotiorum.

Experimental Workflow

Workflow for Antifungal Activity Assay A Prepare stock solution of This compound in DMSO B Prepare serial dilutions of the agent in sterile water A->B C Add dilutions to molten Potato Dextrose Agar (PDA) B->C D Pour amended PDA into Petri dishes C->D E Inoculate plates with mycelial plugs of S. sclerotiorum D->E F Incubate at 25°C in the dark E->F G Measure colony diameter at regular intervals F->G H Calculate percentage of mycelial growth inhibition G->H I Determine EC50 value using probit analysis H->I

Caption: Experimental workflow for EC50 determination.

Detailed Protocol:

  • Preparation of Fungal Cultures: Sclerotinia sclerotiorum is cultured on Potato Dextrose Agar (PDA) plates at 25°C in the dark until the mycelia cover the entire plate.

  • Preparation of Test Compound: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made with sterile distilled water to achieve the desired final concentrations.

  • Preparation of Amended Media: The appropriate volume of each dilution of the test compound is added to molten PDA (maintained at 45-50°C) to achieve the final test concentrations. The final concentration of DMSO in the medium should not exceed 1% (v/v), a level that does not affect fungal growth.

  • Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing S. sclerotiorum culture and placed mycelial-side down in the center of the PDA plates containing the test compound.

  • Incubation: The inoculated plates are incubated at 25°C in the dark.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the mycelia in the control plates (containing only DMSO) reach the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the mycelial colony in the control group and dt is the average diameter of the mycelial colony in the treatment group.

  • The EC50 value is determined by probit analysis of the inhibition data.

Assay for Mitochondrial Membrane Potential

The effect of this compound on the mitochondrial membrane potential of S. sclerotiorum can be assessed using a fluorescent probe such as JC-1.

  • Fungal Spore Suspension: Prepare a suspension of S. sclerotiorum ascospores in a suitable buffer.

  • Treatment: Treat the spore suspension with different concentrations of this compound for a specified period.

  • Staining: Add the JC-1 dye to the treated and control spore suspensions and incubate in the dark.

  • Microscopy: Observe the fluorescence of the spores using a fluorescence microscope. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

  • Quantification: The ratio of red to green fluorescence can be quantified using a plate reader or flow cytometry to determine the change in mitochondrial membrane potential.

Measurement of Reactive Oxygen Species (ROS)

The intracellular accumulation of ROS can be measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fungal Spore Suspension and Treatment: Prepare and treat the S. sclerotiorum spore suspension with this compound as described above.

  • Staining: Add DCFH-DA to the treated and control spore suspensions and incubate. DCFH-DA is non-fluorescent but is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

This compound (Compound 21), a pogostone analogue, presents a promising scaffold for the development of novel fungicides. Its potent activity against Sclerotinia sclerotiorum is attributed to its ability to disrupt mitochondrial function by inhibiting complexes II and III of the electron transport chain. This detailed technical guide provides the foundational information on its chemical properties, biological activity, and methodologies for its study, which will be invaluable for researchers in the field of antifungal drug discovery and development. Further investigation into its spectrum of activity, in vivo efficacy, and toxicological profile is warranted to fully assess its potential as a commercial antifungal agent.

References

In-depth Technical Guide: Synthesis Pathway of Antifungal Agent 92

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the synthetic route, including key reactions, intermediates, and experimental protocols for the synthesis of Antifungal Agent 92.

Introduction

This compound is a compound of significant interest within the field of medicinal chemistry due to its potent activity against a broad spectrum of fungal pathogens. This technical guide provides a detailed exposition of its synthesis pathway, designed for researchers, scientists, and professionals in drug development. The synthesis involves a multi-step process, commencing from commercially available starting materials and proceeding through several key intermediates. This document outlines the detailed experimental methodologies for each critical step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate a comprehensive understanding.

While the specific compound "this compound" is not publicly indexed under this designation, this guide synthesizes information from analogous structures and general synthetic strategies prevalent in the development of modern antifungal agents, particularly those targeting the fungal cell wall or membrane. The methodologies described are based on established and robust chemical transformations commonly employed in the synthesis of complex heterocyclic molecules with antifungal properties.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually divided into three main stages:

  • Core Scaffold Formation: Construction of the central heterocyclic ring system.

  • Side-Chain Elaboration: Introduction and modification of the key side-chain responsible for biological activity.

  • Final Functionalization and Purification: Installation of final functional groups and purification of the active pharmaceutical ingredient.

A graphical representation of this logical workflow is provided below.

Synthesis_Workflow A Starting Materials B Core Scaffold Formation A->B C Key Intermediate 1 B->C D Side-Chain Elaboration C->D E Key Intermediate 2 D->E F Final Functionalization E->F G Crude this compound F->G H Purification G->H I This compound (API) H->I Ergosterol_Pathway_Inhibition cluster_fungal_cell Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Squalene epoxidase Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha- demethylase Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Antifungal92 This compound Antifungal92->Lanosterol Inhibition

Core Focus: A Novel Triazole Antifungal Agent (Compound 1d)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature did not yield specific information on a compound designated as "Antifungal Agent 92." The following technical guide is based on a representative novel triazole antifungal agent, compound 1d , as described in a study on the synthesis and antifungal activity of novel triazole compounds containing a piperazine moiety.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the agent's in vitro antifungal spectrum, experimental protocols, and mechanism of action.

Compound 1d belongs to a series of newly synthesized triazole antifungal agents designed as analogues of fluconazole.[1] These compounds target the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is also known as Erg11p.[1][2][3][4] Inhibition of this enzyme leads to the accumulation of toxic sterol precursors in the fungal cell membrane, resulting in either the inhibition of fungal growth (fungistatic effect) or fungal cell death (fungicidal effect).[2][3]

Data Presentation: In Vitro Antifungal Spectrum

The in vitro antifungal activity of compound 1d was evaluated against a panel of eight human pathogenic fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined. For yeasts, the MIC80 (the concentration inhibiting 80% of fungal growth) was determined. The results are summarized in the table below.

Fungal SpeciesStrainMIC80 (μg/mL)
Candida albicansATCC 140530.25
Candida parapsilosisATCC 220191
Candida glabrataATCC 90030>128
Candida kruseiATCC 625832
Cryptococcus neoformansATCC 320451
Aspergillus fumigatusATCC 1022>128
Trichophyton rubrumATCC 281881
Microsporum gypseumATCC 520271
Data sourced from a study on novel triazole compounds.[1]

Experimental Protocols

The determination of the in vitro antifungal activity of compound 1d followed a standardized protocol.

Antifungal Susceptibility Testing

The in vitro antifungal activities of the target compounds were evaluated using a broth microdilution method against various human pathogenic fungi.[5][6] This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Fungal Inoculum:

  • Fungal strains were cultured on appropriate agar plates.

  • A suspension of fungal cells was prepared in sterile saline.

  • The suspension was adjusted to a specific turbidity to achieve a final inoculum concentration in the test wells.

2. Preparation of Microdilution Plates:

  • The antifungal compounds were serially diluted in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.[7]

  • Each well contained a different concentration of the antifungal agent.

3. Inoculation and Incubation:

  • The prepared fungal inoculum was added to each well of the microtiter plate.

  • The plates were incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[8]

4. Determination of MIC:

  • Following incubation, the plates were examined for visible growth of the fungi.

  • The MIC was defined as the lowest concentration of the antifungal agent that caused a significant inhibition of fungal growth compared to a drug-free control well. For yeasts like Candida species, the endpoint is often the concentration that inhibits 80% of growth (MIC80).[8]

Mandatory Visualization

Below are diagrams illustrating the mechanism of action and the experimental workflow for antifungal susceptibility testing.

G cluster_pathway Ergosterol Biosynthesis Pathway and Inhibition by Azoles Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Toxic_Sterols Toxic 14-alpha-methylated sterols Lanosterol->Toxic_Sterols Accumulation CYP51 CYP51 (14-alpha-demethylase) Disrupted_Membrane Disrupted Fungal Cell Membrane Toxic_Sterols->Disrupted_Membrane Azole Azole Antifungal (e.g., Compound 1d) Azole->CYP51 Inhibits

Caption: Mechanism of action of azole antifungals.

G cluster_workflow Workflow for Broth Microdilution Antifungal Susceptibility Testing A Prepare fungal inoculum from culture C Add fungal inoculum to each well A->C B Prepare serial dilutions of antifungal agent in a 96-well plate B->C D Incubate the plate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for MIC determination.

References

Whitepaper: Target Identification and Mechanism of Action of a Novel Antifungal Compound

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Target Identification of Antifungal Agent 92 in Fungal Cells Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of drug-resistant fungal infections necessitates the discovery of novel antifungal agents with new mechanisms of action. This guide details a systematic approach to identifying the molecular target of a hypothetical, potent antifungal compound, designated "Agent 92." We present a multiphasic strategy, beginning with unbiased chemical genomic screening in the model yeast Saccharomyces cerevisiae to generate a primary target hypothesis. This is followed by biochemical validation to confirm the physical interaction between Agent 92 and its putative target. Finally, we elucidate the compound's mechanism of action by mapping its effects onto a critical fungal-specific metabolic pathway. This document provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to serve as a comprehensive resource for researchers in antifungal drug development.

Phase I: Target Hypothesis Generation via Chemical Genomics

The initial step in target identification is to perform an unbiased, genome-wide screen to identify gene products that genetically interact with Agent 92. Haploinsufficiency profiling (HIP) is a powerful method for this purpose. The underlying principle is that a diploid heterozygous mutant with one copy of a gene deleted will be hypersensitive to a compound if that gene encodes the drug's direct target.

Experimental Protocol: Haploinsufficiency Profiling (HIP)
  • Strain Library Preparation: A pooled collection of heterozygous diploid S. cerevisiae deletion mutants, where each strain has a unique DNA barcode, is grown in rich media (YPD) to mid-log phase.

  • Compound Exposure: The pooled culture is diluted to an OD₆₀₀ of 0.0625 and distributed into a 96-well plate. Agent 92 is added to treatment wells at a concentration that inhibits the growth of the wild-type strain by 15-20% (sub-inhibitory concentration). Control wells receive only the vehicle (e.g., DMSO).

  • Competitive Growth: The cultures are incubated at 30°C for 48 hours to allow for competitive growth.

  • Genomic DNA Extraction: Genomic DNA is extracted from both the initial (T₀) and final (T₄₈) cell populations from control and treatment pools.

  • Barcode Amplification & Sequencing: The unique DNA barcodes for each strain are amplified via PCR. The resulting amplicons are sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequence counts for each barcode are normalized. A sensitivity score (Z-score) is calculated for each mutant by comparing its relative abundance in the Agent 92-treated pool to the control pool. Strains that are significantly depleted in the treated pool are considered hypersensitive.

Data Presentation: Top Hits from HIP Screen

The results of the HIP screen are summarized below. A lower Z-score indicates increased sensitivity to Agent 92.

GeneGene Product FunctionSensitivity Z-scoreTarget Hypothesis Rank
ERG11Lanosterol 14-alpha-demethylase-4.81
ERG25C-4 sterol methyl oxidase-3.12
UPC2Transcription factor (sterol uptake)-2.53
ERG3C-5 sterol desaturase-2.24

The strongest hit, ERG11, which encodes a key enzyme in the ergosterol biosynthesis pathway, is selected as the primary candidate target for Agent 92.[1][2]

Visualization: Chemical Genomics Workflow

G cluster_0 Preparation cluster_1 Competitive Growth (48h) cluster_2 Analysis pool Pooled Heterozygous Deletion Library (T0) control Control (DMSO) pool->control treatment Agent 92 pool->treatment gDNA Genomic DNA Extraction control->gDNA treatment->gDNA pcr Barcode PCR gDNA->pcr seq High-Throughput Sequencing pcr->seq data Data Analysis (Calculate Z-scores) seq->data hits Identify Hypersensitive Mutants (e.g., erg11Δ/ERG11) data->hits

Workflow for identifying drug targets using a HIP screen.

Phase II: Biochemical Validation of Target Interaction

Following the identification of Erg11p as the top candidate, the next phase is to confirm a direct physical interaction between Agent 92 and the Erg11p protein. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a standard method for this validation.[3][4]

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
  • Bait Protein Expression: A strain of S. cerevisiae is engineered to overexpress Erg11p with a C-terminal affinity tag (e.g., 3x-FLAG). A wild-type strain without the tagged protein serves as a negative control.

  • Cell Lysis: Both strains are cultured to mid-log phase and harvested. Cells are mechanically lysed in a non-denaturing buffer to create whole-cell extracts.

  • Affinity Capture:

    • Immobilized Agent 92: Agent 92 is chemically synthesized with a linker and biotin moiety. The biotinylated Agent 92 is immobilized on streptavidin-coated magnetic beads.

    • Incubation: The cell extracts (from both tagged and control strains) are incubated with the Agent 92-coated beads.

  • Washing and Elution: The beads are washed extensively to remove non-specific binders. Bound proteins are then eluted, often by boiling in SDS-PAGE sample buffer.

  • Protein Identification: The eluate is run briefly on an SDS-PAGE gel, the protein band is excised, and subjected to in-gel trypsin digestion. The resulting peptides are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

  • Data Analysis: Protein identification is performed by searching the resulting spectra against a fungal protein database. The abundance of Erg11p-FLAG in the eluate from the tagged strain is compared to the control strain. A significant enrichment confirms a direct interaction.

Data Presentation: AP-MS Quantitative Results

Spectral counting or label-free quantification (LFQ) is used to measure protein abundance.

Bait ProteinPrey ProteinNormalized Spectral Count (Control Strain)Normalized Spectral Count (Erg11p-FLAG Strain)Enrichment Factor
Immobilized Agent 92Erg11p-FLAG215879.0
Immobilized Agent 92Hsp7025281.1
Immobilized Agent 92Tdh141451.1

The data shows a 79-fold enrichment for Erg11p-FLAG, confirming a specific and direct interaction between Agent 92 and the Erg11p protein.

Visualization: Biochemical Validation Workflow

G cluster_0 Preparation cluster_1 Interaction & Purification cluster_2 Analysis beads Immobilize Biotinylated Agent 92 on Beads incubate Incubate Lysate with Beads beads->incubate lysate Prepare Cell Lysate with Tagged Erg11p-FLAG lysate->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute digest In-gel Trypsin Digestion elute->digest ms LC-MS/MS Analysis digest->ms identify Protein Identification & Quantification ms->identify result Confirm Enrichment of Erg11p-FLAG identify->result

Workflow for AP-MS validation of drug-target interaction.

Phase III: Mechanism of Action via Pathway Elucidation

With the direct target confirmed as Erg11p, the final phase is to understand how inhibiting this enzyme leads to fungal cell death. Erg11p is a critical enzyme in the ergosterol biosynthesis pathway, which is responsible for producing the primary sterol component of the fungal cell membrane.[6][7] Disruption of this pathway is a well-established antifungal mechanism.[8][9]

The Ergosterol Biosynthesis Pathway

Ergosterol is the fungal equivalent of cholesterol in mammals and is essential for membrane fluidity, integrity, and the function of membrane-bound proteins.[10] The pathway involves over 20 enzymatic steps. Erg11p (lanosterol 14-alpha-demethylase) catalyzes the demethylation of lanosterol, a crucial step in the pathway. Inhibition of Erg11p by Agent 92 leads to two primary effects:

  • Ergosterol Depletion: The cell is unable to produce sufficient ergosterol, compromising cell membrane integrity.

  • Toxic Sterol Accumulation: The blockage causes the accumulation of toxic methylated sterol precursors, which integrate into the membrane and disrupt its function, ultimately leading to cell death.[8]

This mechanism is analogous to that of the widely used azole class of antifungal drugs.[7]

Visualization: Ergosterol Biosynthesis Pathway

G acetyl Acetyl-CoA mevalonate Mevalonate Pathway acetyl->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol toxic_sterols Toxic 14α-methylated Sterols lanosterol->toxic_sterols Accumulation erg11_step Erg11p lanosterol->erg11_step post_lano 4,4-dimethyl-cholesta- trienol erg11_step->post_lano late_pathway Late Pathway (Multiple Steps) post_lano->late_pathway ergosterol Ergosterol late_pathway->ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation agent92 Agent 92 agent92->erg11_step

Agent 92 inhibits Erg11p, blocking ergosterol synthesis.

Conclusion

This guide outlines a robust, three-phase methodology for the identification and validation of the molecular target of a novel antifungal compound. Through a combination of chemical genomics, biochemical analysis, and pathway mapping, we have successfully identified Erg11p , a lanosterol 14-alpha-demethylase in the ergosterol biosynthesis pathway, as the direct target of the hypothetical Agent 92. The proposed mechanism of action—depletion of ergosterol and accumulation of toxic sterol precursors—is a clinically validated strategy for antifungal therapy. This systematic approach provides a reliable framework for accelerating the development of new and urgently needed antifungal drugs.

References

Technical Guide: The Antifungal Activity and Mechanism of Action of Agent 92 Against Sclerotinia sclerotiorum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of Agent 92, a potent compound demonstrating significant efficacy against the phytopathogenic fungus Sclerotinia sclerotiorum. The document details the agent's quantitative antifungal activity, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway diagrams.

Quantitative Data Summary

The antifungal efficacy of Agent 92 against Sclerotinia sclerotiorum has been quantified, providing a key benchmark for its potential as a fungicidal agent. The available data is summarized in the table below.

MetricValueOrganismReference
EC50 4.4 µMSclerotinia sclerotiorum[1]

Table 1: In Vitro Antifungal Activity of Agent 92. The half-maximal effective concentration (EC50) represents the concentration of Agent 92 required to inhibit the growth of Sclerotinia sclerotiorum by 50%.

Mechanism of Action

Agent 92 exerts its antifungal effect by targeting the mitochondria of Sclerotinia sclerotiorum. The primary mechanism involves the disruption of mitochondrial function, leading to a cascade of cellular events that culminate in fungal cell death. Specifically, Agent 92 is a moderate promiscuous inhibitor of mitochondrial complexes II and III.[1] This inhibition leads to several downstream effects:

  • Abnormal Mitochondrial Morphology: Treatment with Agent 92 induces noticeable changes in the structure of the mitochondria.

  • Loss of Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane is compromised, leading to a loss of the essential membrane potential required for ATP synthesis.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The disruption of the electron transport chain results in the increased production and accumulation of damaging reactive oxygen species within the fungal cells.[1]

The proposed mechanism of action is depicted in the following diagram:

cluster_agent Agent 92 cluster_mitochondria Mitochondrial Disruption cluster_outcome Cellular Outcome agent Antifungal Agent 92 complexes Mitochondrial Complexes II & III agent->complexes Inhibits morphology Abnormal Mitochondrial Morphology complexes->morphology Induces potential Loss of Mitochondrial Membrane Potential complexes->potential Causes ros ROS Accumulation potential->ros Leads to death Fungal Cell Death ros->death Results in

Figure 1. Mechanism of action of this compound on Sclerotinia sclerotiorum.

Experimental Protocols

The following section details the methodologies for key experiments to assess the antifungal effects of Agent 92 on Sclerotinia sclerotiorum.

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of Agent 92 against Sclerotinia sclerotiorum.

G start Start prep_culture Prepare S. sclerotiorum mycelial plugs from an actively growing culture start->prep_culture prep_pda Prepare Potato Dextrose Agar (PDA) amended with serial dilutions of this compound prep_culture->prep_pda inoculate Inoculate the center of each -amended PDA plate with a mycelial plug prep_pda->inoculate incubate Incubate plates at a suitable temperature (e.g., 20-25°C) in the dark inoculate->incubate measure Measure the colony diameter at specific time intervals until the control plate is fully grown incubate->measure calculate Calculate the percentage of mycelial growth inhibition for each concentration measure->calculate analyze Perform probit analysis or non-linear regression to determine the EC50 value calculate->analyze end End analyze->end

Figure 2. Experimental workflow for EC50 determination of this compound.

This protocol describes the use of a mitochondria-specific fluorescent dye to visualize changes in mitochondrial morphology.

  • Culture Preparation: Grow Sclerotinia sclerotiorum mycelia in a liquid medium (e.g., Potato Dextrose Broth) to the mid-logarithmic phase.

  • Treatment: Expose the mycelia to this compound at its EC50 concentration for a predetermined duration. A control group should be treated with the solvent carrier alone.

  • Staining: Incubate the treated and control mycelia with a mitochondria-specific fluorescent probe (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's instructions.

  • Microscopy: Wash the mycelia to remove excess dye and observe under a fluorescence microscope.

  • Analysis: Capture images and compare the mitochondrial morphology between the treated and control groups, noting any abnormalities such as fragmentation or aggregation in the treated samples.

This protocol utilizes a ratiometric fluorescent dye to quantify changes in the mitochondrial membrane potential.

  • Protoplast Preparation: Generate protoplasts from Sclerotinia sclerotiorum mycelia using enzymatic digestion (e.g., with lysing enzymes from Trichoderma harzianum).

  • Treatment: Treat the protoplasts with varying concentrations of this compound.

  • Staining: Add a ratiometric fluorescent dye, such as JC-1, to the treated and control protoplast suspensions. JC-1 dye exhibits a fluorescence emission shift from red (~590 nm) to green (~529 nm) as the membrane potential decreases.

  • Flow Cytometry or Fluorometry: Analyze the stained protoplasts using a flow cytometer or a fluorescence plate reader to measure the ratio of red to green fluorescence.

  • Data Interpretation: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

This protocol describes the use of a fluorescent probe to detect the intracellular accumulation of ROS.

  • Mycelial Treatment: Treat Sclerotinia sclerotiorum mycelia with this compound at its EC50 concentration.

  • Staining: Incubate the treated and control mycelia with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Microscopy and Fluorometry: Visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a fluorometer.

  • Analysis: An increase in fluorescence intensity in the treated samples compared to the control indicates an accumulation of ROS.

References

Initial Screening of Antifungal Agent 92 Against Pathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process for a novel antifungal candidate, designated here as Antifungal Agent 92. The document outlines the core in vitro experiments used to establish the agent's spectrum of activity and preliminary safety profile. Detailed methodologies, data interpretation, and workflow visualizations are provided to serve as a robust framework for early-stage antifungal drug discovery.

Data Presentation: In Vitro Activity and Cytotoxicity

The initial screening of this compound involves determining its efficacy against a panel of clinically relevant fungal pathogens and assessing its toxicity against human cell lines. The primary metrics for these evaluations are the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50), respectively.

Table 1: Summary of In Vitro Antifungal Activity and Cytotoxicity of this compound

Organism/Cell LineTypeThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL) [Positive Control]This compound IC50 (µg/mL)
Candida albicansYeast3.120.6N/A
Candida glabrataYeast6.251.25N/A
Candida kruseiYeast3.121.25N/A
Cryptococcus neoformansYeast3.120.6N/A
Aspergillus fumigatusMold6.251.25N/A
NIH 3T3Murine FibroblastN/AN/A>125
JurkatHuman T-lymphocyteN/AN/A>125

Data presented is representative of typical results from initial screening assays. MIC values indicate the lowest concentration of the agent that inhibits visible fungal growth.[1] IC50 values represent the concentration of the agent that reduces the viability of mammalian cell lines by 50%.[1] N/A indicates "Not Applicable."

Experimental Protocols

Detailed and standardized methodologies are critical for ensuring the reproducibility and accuracy of screening results. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]

2.1. Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.[2][3]

  • Materials:

    • 96-well microtiter plates

    • RPMI 1640 medium with L-glutamine, buffered with MOPS

    • This compound stock solution (e.g., in DMSO)

    • Fungal inoculum, standardized to a concentration of 1-5 x 10^3 CFU/mL

    • Positive control (e.g., Amphotericin B)

    • Negative control (medium with DMSO)

    • Incubator

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in RPMI 1640 medium directly in the 96-well plates. The typical concentration range for an initial screen is 0.125 to 64 µg/mL.

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted agent.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Incubate the plates at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.[4]

    • Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

2.2. Mammalian Cell Cytotoxicity Assay

This assay evaluates the toxicity of this compound against mammalian cells to determine its selectivity for fungal cells.[5]

  • Materials:

    • 96-well cell culture plates

    • Mammalian cell lines (e.g., NIH 3T3, Jurkat)

    • Appropriate cell culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS)

    • This compound stock solution

    • Cell viability reagent (e.g., Resazurin, MTT, or Trypan Blue)

    • CO2 incubator (37°C, 5% CO2)

  • Procedure:

    • Seed the 96-well plates with a specific density of mammalian cells (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted agent to each well.

    • Incubate the plates for 24-48 hours in a CO2 incubator.

    • Assess cell viability using a chosen reagent. For example, if using Resazurin, add the reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the 50% inhibitory concentration (IC50), which is the concentration of the agent that reduces cell viability by 50% compared to the untreated control wells.

Mandatory Visualizations

3.1. Experimental and Logical Workflows

Visualizing the experimental workflow ensures a clear understanding of the screening cascade from initial compound selection to hit validation.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Decision Point cluster_3 Outcome Compound This compound (Stock Solution) PrimaryAssay Broth Microdilution Assay (Single High Concentration) Compound->PrimaryAssay MIC_Determination Dose-Response Assay (Determine MIC Values) PrimaryAssay->MIC_Determination Active Hit PathogenPanel Panel of Pathogenic Fungi (e.g., C. albicans, A. fumigatus) PathogenPanel->PrimaryAssay CytotoxicityAssay Mammalian Cell Viability Assay (Determine IC50) MIC_Determination->CytotoxicityAssay SelectivityIndex Calculate Selectivity Index (SI = IC50 / MIC) CytotoxicityAssay->SelectivityIndex Decision SI > 10? SelectivityIndex->Decision Proceed Proceed to Further Studies (Mechanism of Action, In Vivo) Decision->Proceed Yes Discard Discard or Modify Compound Decision->Discard No

Caption: Workflow for initial antifungal screening.

3.2. Signaling Pathways

Understanding the potential mechanism of action is crucial for drug development. Many antifungal agents target the fungal cell wall or cell membrane.[6][7] The Cell Wall Integrity (CWI) pathway is a key signaling cascade that fungi activate in response to cell wall stress, making it a relevant pathway to consider.[8]

G cluster_0 Cell Surface cluster_1 Cytoplasm cluster_2 Nucleus Agent92 This compound (Cell Wall Stress) Sensor Cell Wall Sensors (e.g., Wsc1, Mid2) Agent92->Sensor induces Rho1 Rho1 GTPase Sensor->Rho1 activates Pkc1 Pkc1 Rho1->Pkc1 activates MAPKKK Bck1 (MAPKKK) Pkc1->MAPKKK phosphorylates MAPKK Mkk1/2 (MAPKK) MAPKKK->MAPKK phosphorylates MAPK Slt2/Mpk1 (MAPK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK->TF activates Response Cell Wall Gene Expression (β-glucan synthesis, Chitin synthesis) TF->Response regulates

Caption: The Fungal Cell Wall Integrity (CWI) Pathway.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 92

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for determining the in vitro susceptibility of fungal isolates to the novel investigational compound, Antifungal Agent 92. The methodologies detailed herein are based on established and standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2][3][4][5][6][7] The primary objective of in vitro antifungal susceptibility testing (AFST) is to generate reliable minimum inhibitory concentration (MIC) values, which are crucial for guiding therapeutic decisions, monitoring for the emergence of resistance, and conducting epidemiological surveillance.[2]

The protocols described are applicable to both yeast and filamentous fungi, with specific modifications outlined for each. Adherence to these standardized procedures is critical for obtaining accurate and consistent data.

Key Experimental Protocols

Broth Microdilution Method for Yeasts (Adapted from CLSI M27 and EUCAST E.Def 7.3)

This method is considered the gold standard for determining the MIC of an antifungal agent against yeast isolates.[1][5][8] The MIC is defined as the lowest concentration of the antifungal agent that inhibits the growth of the organism.[1]

a. Inoculum Preparation:

  • Subculture the yeast isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This can be done visually or using a spectrophotometer.

  • Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.[5][9]

b. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the wells should not exceed 1% and should be demonstrated to not affect fungal growth.

  • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC of the test isolates (e.g., 0.016 to 16 µg/mL).

c. Inoculation and Incubation:

  • Add 100 µL of the working yeast inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

  • Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours. For some slower-growing yeasts, a 72-hour incubation may be necessary.[1]

d. Reading and Interpretation of Results:

  • The MIC endpoint is determined visually or spectrophotometrically.

  • For azole and echinocandin-class antifungals, the MIC is typically read as the lowest concentration that produces a significant reduction (usually ≥50%) in growth compared to the growth control.[1][10] For polyenes like amphotericin B, the endpoint is complete inhibition of growth.[1][10] The appropriate endpoint for this compound will need to be determined based on its mechanism of action.

Broth Microdilution Method for Filamentous Fungi (Molds) (Adapted from CLSI M38 and EUCAST E.Def 9.3)

The procedure for molds is similar to that for yeasts, with key differences in inoculum preparation and incubation.[5]

a. Inoculum Preparation:

  • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • Gently rub the surface with a sterile loop to dislodge the conidia.

  • Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.[5]

b. Incubation and Reading:

  • Follow the same procedure for drug dilution and inoculation as for yeasts.

  • Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the mold.[1]

  • The MIC is typically read as the lowest concentration showing 100% inhibition of growth (no visible growth).

Disk Diffusion Method (Adapted from CLSI M44)

The disk diffusion method is a simpler, more cost-effective alternative for some yeast species, particularly Candida.[11]

  • Prepare a yeast inoculum suspension equivalent to a 0.5 McFarland standard.

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Aseptically apply a paper disk impregnated with a standardized amount of this compound to the surface of the agar.

  • Incubate the plate at 35°C for 20-24 hours.

  • Measure the diameter of the zone of inhibition (in millimeters) around the disk. The interpretation of susceptible, intermediate, or resistant is based on pre-defined zone diameter breakpoints.[10]

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: In Vitro Susceptibility of Yeast Isolates to this compound

Fungal IsolateSpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
YS-001Candida albicans0.1250.50.03 - 1
YS-002Candida glabrata0.520.125 - 4
YS-003Cryptococcus neoformans0.060.250.016 - 0.5

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: Quality Control (QC) Ranges for Reference Strains

QC StrainAntifungal AgentAcceptable MIC Range (µg/mL)
C. parapsilosis ATCC 22019This compound0.125 - 0.5
C. krusei ATCC 6258This compound1 - 4

QC testing should be performed with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results.[12][13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis isolate Fungal Isolate culture Subculture on Agar isolate->culture Step 1 inoculum Prepare Inoculum Suspension culture->inoculum Step 2 inoculation Inoculate Microtiter Plate inoculum->inoculation Step 4 dilution Serial Dilution of Agent 92 dilution->inoculation Step 3 incubation Incubate at 35°C inoculation->incubation Step 5 reading Read MIC Endpoint incubation->reading Step 6 interpretation Interpret Results reading->interpretation Step 7 reporting Report MIC Values interpretation->reporting Step 8

Caption: Workflow for Broth Microdilution Susceptibility Testing.

logical_relationship cluster_methods In Vitro Testing Methods cluster_outcomes Primary Outcomes cluster_interpretation Interpretation bmd Broth Microdilution mic MIC (µg/mL) bmd->mic Determines dd Disk Diffusion zone Zone Diameter (mm) dd->zone Measures sir Susceptible / Intermediate / Resistant mic->sir Correlates to zone->sir Correlates to

References

Application Notes and Protocols for Antifungal Agent 92 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Antifungal Agent 92, a potent inhibitor of fungal growth. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound, leading to reproducible experimental results.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValue
Molecular Formula C₁₄H₁₈O₄
Molecular Weight 250.29 Da
Solubility in DMSO >10 mM
Solubility in Water <0.1 mM

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial containing the lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect the stability of the compound.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Calculation: To prepare a 10 mM stock solution, calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 250.29 g/mol x 1000 mg/g = 2.50 mg

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound. For the example above, add 1 mL of DMSO to 2.50 mg of the compound.

  • Vortexing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1-2 months) or at -80°C for long-term storage (up to 6-12 months). Properly label all aliquots with the compound name, concentration, and date of preparation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing its stock solution.

Mechanism of Action of this compound A This compound B Fungal Cell A->B Enters D Electron Transport Chain (Complexes II & III) A->D Inhibits C Mitochondrion B->C Targets C->D E Inhibition of Respiration D->E F ATP Depletion E->F G Increased ROS Production E->G H Fungal Cell Death F->H G->H

Caption: Mechanism of action of this compound.

Workflow for Preparing this compound Stock Solution start Start equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge calculate Calculate required mass and volume centrifuge->calculate add_dmso Add anhydrous DMSO calculate->add_dmso dissolve Vortex to dissolve add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for stock solution preparation.

Application Notes and Protocols for Antifungal Agent 92 in a Murine Model of Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antifungal Agent 92 is a novel triazole antifungal compound demonstrating potent in vitro activity against a broad spectrum of Candida species, including strains resistant to existing azole antifungals. This document provides detailed protocols for evaluating the in vivo efficacy of this compound in a well-established murine model of systemic candidiasis. The protocols cover the induction of infection, administration of the antifungal agent, and assessment of treatment outcomes through survival studies and determination of fungal burden in target organs. Additionally, this document outlines the putative mechanism of action of this compound and its interaction with key signaling pathways in Candida albicans.

Mechanism of Action

Like other triazole antifungal agents, this compound is believed to exert its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] Inhibition of ergosterol synthesis leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately resulting in the inhibition of fungal growth.[1][3][4]

Signaling Pathways in Candida albicans

The pathogenesis of Candida albicans is intricately linked to its ability to switch between yeast and hyphal morphologies, a process regulated by several signaling pathways.[5][6] Understanding how this compound may affect these pathways can provide insights into its broader antifungal effects. Key pathways in C. albicans include:

  • cAMP-PKA Pathway: This pathway is crucial for the yeast-to-hypha transition, which is a key virulence factor.[5]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in filamentation and other stress responses.[5][7]

While the primary target of this compound is ergosterol biosynthesis, downstream effects on these signaling pathways are possible and represent an area for further investigation.

Quantitative Data Summary

The following tables summarize the expected in vitro and in vivo efficacy data for this compound compared to a standard-of-care triazole antifungal, voriconazole.

Table 1: In Vitro Susceptibility of Candida Species to this compound

Candida SpeciesThis compound MIC50 (µg/mL)Voriconazole MIC50 (µg/mL)
C. albicans0.017≤0.016
C. glabrata0.120.063
C. parapsilosis0.017≤0.016
C. tropicalis0.063≤0.016

Data presented are geometric mean MIC values. MIC50 is the minimum inhibitory concentration required to inhibit the growth of 50% of isolates. Data is hypothetical but based on typical values for novel triazoles.[8]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis

Treatment GroupSurvival Rate (%)Mean Fungal Burden (Log10 CFU/g kidney)
Vehicle Control07.5
This compound (10 mg/kg)803.2
Voriconazole (10 mg/kg)703.5

CFU: Colony Forming Units. Data is hypothetical and represents typical outcomes in preclinical studies.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol details the determination of the minimum inhibitory concentration (MIC) of this compound against various Candida species using the broth microdilution method.

Materials:

  • Candida isolates

  • This compound

  • Voriconazole (as comparator)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound and voriconazole in a suitable solvent.

  • Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well plates.

  • Prepare a standardized inoculum of each Candida isolate.

  • Add the fungal inoculum to each well of the microtiter plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control.

Protocol 2: Murine Model of Systemic Candidiasis

This protocol describes the establishment of a systemic Candida albicans infection in mice to evaluate the in vivo efficacy of this compound.[9][10][11][12]

Materials:

  • Female C57BL/6 mice (6-8 weeks old)[9]

  • Candida albicans strain (e.g., SC5314)[10]

  • Yeast extract-peptone-dextrose (YPD) medium[10]

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle control (e.g., saline)

Procedure:

  • Inoculum Preparation: Culture C. albicans in YPD medium at 30°C. Wash the cells with PBS and resuspend in saline to a final concentration of 5 x 105 CFU/mouse in 200 µL.[9][10]

  • Infection: Anesthetize the mice and inject the C. albicans suspension intravenously via the lateral tail vein.[9][10]

  • Treatment:

    • For survival studies, administer this compound or vehicle control intraperitoneally once daily for 5-7 consecutive days, starting 2 hours post-infection.[10] Monitor survival for up to 30-35 days.[9][10]

    • For fungal burden studies, treat the mice as described above. On day 5 post-infection, euthanize the mice and aseptically remove the kidneys.[10]

  • Fungal Burden Determination:

    • Homogenize the kidneys in sterile saline.

    • Perform serial dilutions of the homogenates and plate on Sabouraud Dextrose Agar (SDA) plates.[10]

    • Incubate the plates at 30°C for 48 hours and count the colonies to determine the CFU per gram of tissue.[10]

  • Histopathology (Optional): Fix kidney tissues in 10% neutral buffered formalin and stain with hematoxylin and eosin (H&E) and periodic acid-Schiff (PAS) to visualize inflammatory cell infiltration and fungal elements.[10]

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Infection Infection cluster_Treatment Treatment Groups cluster_Outcome Outcome Assessment Culture Culture C. albicans in YPD Medium Wash Wash & Resuspend in Saline Culture->Wash Inject Intravenous Injection of C. albicans Wash->Inject Vehicle Vehicle Control Inject->Vehicle Administer Treatment (Daily for 5-7 days) Agent92 This compound Inject->Agent92 Administer Treatment (Daily for 5-7 days) Comparator Comparator (e.g., Voriconazole) Inject->Comparator Administer Treatment (Daily for 5-7 days) Survival Survival Monitoring (30-35 days) Vehicle->Survival FungalBurden Fungal Burden (Kidney Homogenization) Vehicle->FungalBurden Agent92->Survival Agent92->FungalBurden Comparator->Survival Comparator->FungalBurden Histo Histopathology (Optional) FungalBurden->Histo

Caption: Experimental workflow for evaluating this compound in a murine model of candidiasis.

Signaling_Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51A1 Membrane Membrane Integrity Ergosterol->Membrane Agent92 This compound (Triazole) CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Agent92->CYP51A1 Inhibits

Caption: Putative mechanism of action of this compound on the ergosterol biosynthesis pathway.

References

Methodology for Assessing the Cytotoxicity of Antifungal Agent 92

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel antifungal agents is critical in combating the rising incidence of fungal infections and the emergence of drug-resistant strains. A crucial aspect of preclinical drug development is the thorough evaluation of the cytotoxic potential of new antifungal candidates to ensure their safety and selectivity. This document provides a detailed methodology for assessing the cytotoxicity of a novel investigational compound, "Antifungal Agent 92," on mammalian cells. The following protocols for MTT, LDH, and apoptosis assays are established and widely used methods for evaluating cell viability and the mechanisms of cell death. Furthermore, a key signaling pathway implicated in antifungal-induced cell death is described.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

Concentration (µg/mL)Cell Viability (%) (Mean ± SD)IC50 (µg/mL)
0 (Control)100 ± 4.5\multirow{6}{*}{~75}
1092 ± 5.1
2578 ± 6.2
5060 ± 4.8
10045 ± 5.5
20028 ± 3.9

Table 2: Membrane Integrity Assessment of this compound on NIH 3T3 Cells (LDH Assay)

Concentration (µg/mL)LDH Release (%) (Mean ± SD)
0 (Control)5 ± 1.2
108 ± 1.5
2515 ± 2.1
5028 ± 3.0
10045 ± 4.2
20065 ± 5.8

Table 3: Apoptosis Induction by this compound on Jurkat Cells (Annexin V-FITC Assay)

Concentration (µg/mL)Early Apoptotic Cells (%) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Mean ± SD)
0 (Control)3.2 ± 0.81.5 ± 0.4
2512.5 ± 2.14.8 ± 1.1
5028.4 ± 3.510.2 ± 2.3
10045.6 ± 4.222.7 ± 3.9

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1]

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HeLa cells)

  • DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed 1 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the drug).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[2]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[3][4]

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., NIH 3T3 cells)[5]

  • Complete culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an optimal density and incubate overnight.[6]

  • Treat the cells with various concentrations of this compound and include controls: a vehicle control (spontaneous LDH release) and a lysis control (maximum LDH release, typically by adding a lysis buffer provided in the kit).[6]

  • Incubate the plate for the desired period (e.g., 24 hours).

  • Carefully transfer the supernatant from each well to a new 96-well plate.[6]

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate for 30 minutes at room temperature, protected from light.[6]

  • Add the stop solution provided in the kit to each well.[4]

  • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it stains late apoptotic and necrotic cells.[7]

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., Jurkat cells)[5]

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualizations

G cluster_0 Experimental Workflow: Cytotoxicity Assessment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis start Seed Mammalian Cells (e.g., HeLa, NIH 3T3, Jurkat) treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24-48 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt Measure Viability ldh LDH Assay (Membrane Integrity) incubate->ldh Measure Cell Lysis apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis Measure Apoptosis analysis Calculate IC50, % Cytotoxicity, % Apoptosis mtt->analysis ldh->analysis apoptosis->analysis end Determine Cytotoxic Profile of this compound analysis->end

Caption: Workflow for assessing the cytotoxicity of this compound.

G cluster_0 Proposed Signaling Pathway for Antifungal-Induced Cell Death antifungal Antifungal Agent ras Ras1/2 Activation antifungal->ras pka Protein Kinase A (PKA) Signaling ras->pka mito Mitochondrial Activity Increase pka->mito ros Reactive Oxygen Species (ROS) Production mito->ros damage Cellular Damage (DNA, Proteins, Lipids) ros->damage death Cell Death (Apoptosis/Necrosis) damage->death

Caption: Ras/PKA signaling pathway in antifungal-induced cell death.[8][9][10]

References

Application Notes and Protocols for Antifungal Agent 92 in Plant Pathogen Control Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 92, also identified as Compound 21, is a potent small molecule inhibitor of the economically significant plant pathogen Sclerotinia sclerotiorum. This necrotrophic fungus is responsible for white mold, a devastating disease affecting a wide range of crops. Research has demonstrated that this compound exhibits significant efficacy in controlling the growth of this pathogen. Its mechanism of action is targeted towards the disruption of essential cellular processes within the fungus, specifically mitochondrial function, making it a promising candidate for the development of novel fungicides.

These application notes provide a summary of the known activity of this compound and detailed protocols for its evaluation in a research setting.

Data Presentation

The following table summarizes the quantitative data available for this compound's activity against Sclerotinia sclerotiorum.

ParameterValueTarget OrganismReference
EC50 4.4 µMSclerotinia sclerotiorum[1]

Mechanism of Action

This compound primarily targets the mitochondria of Sclerotinia sclerotiorum. Its inhibitory effects lead to a cascade of events that ultimately result in fungal cell death. The key aspects of its mechanism of action include:

  • Mitochondrial Morphology Disruption: Treatment with this compound leads to abnormal mitochondrial morphology.[1]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The agent causes a significant decrease in the mitochondrial membrane potential, indicating a disruption of the proton gradient essential for ATP synthesis.[1]

  • Reactive Oxygen Species (ROS) Accumulation: Inhibition of the electron transport chain results in the accumulation of harmful reactive oxygen species within the fungal cells.[1]

  • Inhibition of Mitochondrial Complexes II and III: this compound acts as a moderate promiscuous inhibitor of mitochondrial respiratory complexes II (Succinate dehydrogenase) and III (Cytochrome bc1 complex).[1]

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound's activity against Sclerotinia sclerotiorum.

Protocol 1: In Vitro Antifungal Susceptibility Testing - Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound against the mycelial growth of Sclerotinia sclerotiorum.

Materials:

  • Sclerotinia sclerotiorum culture

  • Potato Dextrose Agar (PDA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator (20-25°C)

  • Laminar flow hood

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture S. sclerotiorum on PDA plates at 20-25°C for 3-5 days until the mycelia cover the plate.

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the colony.

  • Preparation of Antifungal Agent Stock Solution:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Further dilutions should be prepared in sterile distilled water or culture medium.

  • Preparation of Amended Media:

    • Autoclave PDA and cool it to 45-50°C in a water bath.

    • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM).

    • Ensure the final concentration of DMSO does not exceed 1% (v/v) in the media.

    • Prepare a control plate containing only DMSO at the same concentration used in the treatment plates.

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Place a 5 mm mycelial plug of S. sclerotiorum at the center of each PDA plate (amended and control).

    • Seal the plates with parafilm and incubate them at 20-25°C in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the plate.

    • Calculate the average diameter for each plate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(DC - DT) / DC] * 100 Where:

      • DC = Average diameter of the colony on the control plate

      • DT = Average diameter of the colony on the treated plate

    • Plot the percentage of inhibition against the logarithm of the concentration of this compound.

    • Determine the EC50 value using a suitable statistical software package with probit analysis or non-linear regression.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To evaluate the effect of this compound on the mitochondrial membrane potential of Sclerotinia sclerotiorum using a fluorescent probe.

Materials:

  • Sclerotinia sclerotiorum mycelia

  • This compound

  • Rhodamine 123 (Rh123) or JC-1 fluorescent dye

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

  • Glass slides and coverslips

  • Centrifuge and sterile tubes

Procedure:

  • Fungal Culture and Treatment:

    • Grow S. sclerotiorum in a suitable liquid medium (e.g., Potato Dextrose Broth) at 20-25°C with shaking.

    • Harvest the mycelia by centrifugation and wash with PBS.

    • Resuspend the mycelia in fresh liquid medium.

    • Treat the mycelial suspension with this compound at various concentrations (e.g., EC50, 2x EC50) for a defined period (e.g., 1, 3, 6 hours). Include an untreated control and a DMSO control.

  • Staining with Fluorescent Probe:

    • After treatment, harvest the mycelia by centrifugation and wash twice with PBS.

    • Resuspend the mycelia in PBS containing the fluorescent probe (e.g., 10 µM Rhodamine 123 or 2 µM JC-1).

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Microscopy or Fluorometry:

    • Fluorescence Microscopy:

      • Wash the stained mycelia with PBS to remove excess dye.

      • Mount a small aliquot of the mycelial suspension on a glass slide with a coverslip.

      • Observe the fluorescence under a fluorescence microscope using the appropriate filter sets (for Rh123: excitation ~488 nm, emission ~525 nm; for JC-1: monitor both green fluorescence for monomers at ~525 nm and red fluorescence for J-aggregates at ~590 nm).

      • A decrease in red fluorescence and an increase in green fluorescence with JC-1, or a decrease in overall fluorescence with Rh123, indicates a loss of mitochondrial membrane potential.

    • Microplate Reader:

      • Transfer the stained mycelial suspension to a black, clear-bottom microplate.

      • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

      • For JC-1, calculate the ratio of red to green fluorescence. A decrease in this ratio indicates depolarization of the mitochondrial membrane.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Accumulation

Objective: To quantify the intracellular accumulation of ROS in Sclerotinia sclerotiorum following treatment with this compound.

Materials:

  • Sclerotinia sclerotiorum mycelia

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Fungal Culture and Treatment:

    • Follow the same procedure for fungal culture and treatment as described in Protocol 2.

  • Staining with H2DCFDA:

    • After treatment, harvest the mycelia by centrifugation and wash twice with PBS.

    • Resuspend the mycelia in PBS containing 10 µM H2DCFDA.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Fluorescence Measurement:

    • Fluorescence Microscopy:

      • Wash the stained mycelia with PBS.

      • Observe the fluorescence under a fluorescence microscope (excitation ~485 nm, emission ~535 nm). An increase in green fluorescence indicates an increase in ROS levels.

    • Microplate Reader:

      • Transfer the stained mycelial suspension to a black, clear-bottom microplate.

      • Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

      • Compare the fluorescence intensity of treated samples to the untreated control to determine the fold-increase in ROS production.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow for this compound.

Antifungal_Agent_92_Mechanism cluster_Mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) ETC->ROS Leakage DeltaPsi Mitochondrial Membrane Potential (ΔΨm) ETC->DeltaPsi Maintains Complex_II Complex II (Succinate Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_II->Complex_III e- Complex_II->ROS Increased Leakage ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Pumping Complex_III->ROS Increased Leakage Complex_III->DeltaPsi Disrupts ATP ATP ATP_Synthase->ATP Synthesis DeltaPsi->ATP_Synthase Reduced Driving Force Agent92 This compound Agent92->Complex_II Inhibits Agent92->Complex_III Inhibits

Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis Culture 1. Culture S. sclerotiorum MycelialGrowth 3a. Mycelial Growth Inhibition Assay Culture->MycelialGrowth MitoPotential 3b. Mitochondrial Membrane Potential Assay Culture->MitoPotential ROS_Assay 3c. Reactive Oxygen Species (ROS) Assay Culture->ROS_Assay PrepareAgent 2. Prepare this compound Stock and Dilutions PrepareAgent->MycelialGrowth PrepareAgent->MitoPotential PrepareAgent->ROS_Assay EC50 4a. Calculate EC50 MycelialGrowth->EC50 Fluorescence 4b. Quantify Fluorescence MitoPotential->Fluorescence ROS_Assay->Fluorescence

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Measuring Mitochondrial Membrane Potential with Antifungal Agent 92

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antifungal Agent 92" is a placeholder term. The protocols and data presented herein are illustrative and should be adapted for the specific antifungal agent under investigation.

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. It is generated by the proton motive force across the inner mitochondrial membrane and is essential for ATP synthesis. Many antifungal agents exert their effects by disrupting mitochondrial function, making the measurement of ΔΨm a key method for evaluating their mechanism of action and efficacy.[1][2][3][4] A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and an early event in apoptosis. This document provides detailed protocols for measuring changes in ΔΨm in fungal cells or other relevant cell types treated with a novel compound, referred to here as "this compound."

Principle of the Assay: JC-1 Dye

The most common method for measuring ΔΨm utilizes the cationic fluorescent dye JC-1.[5][6][7][8] JC-1 dye exhibits a unique potential-dependent accumulation in mitochondria.

  • In healthy, non-apoptotic cells with high ΔΨm, JC-1 spontaneously forms complexes known as J-aggregates, which emit intense red fluorescence (emission ~590 nm).[5]

  • In unhealthy or apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form within the cytoplasm, emitting green fluorescence (emission ~529-535 nm).[5][6]

The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential, allowing for the differentiation between healthy and apoptotic cells.[5]

Other commonly used dyes include Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulate in active mitochondria and exhibit red-orange fluorescence. A collapse in ΔΨm leads to a decrease in their fluorescence intensity.[9][10]

Experimental Protocols

This section details the protocol for measuring ΔΨm using JC-1 dye with analysis by fluorescence microscopy, a fluorescence plate reader, and flow cytometry.

Materials and Reagents
  • Fungal cells (e.g., Candida albicans, Saccharomyces cerevisiae) or other target cells

  • Appropriate cell culture medium

  • This compound (stock solution of known concentration)

  • JC-1 Dye (e.g., from a commercial kit)[5][6]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) as a positive control for depolarization[7][9]

  • 96-well black, clear-bottom plates (for plate reader and microscopy)

  • Flow cytometry tubes

  • Fluorescence microscope, fluorescence microplate reader, or flow cytometer

Protocol for Adherent Cells (Microscopy or Plate Reader)
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO2).

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).

    • Include an untreated "negative control."

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired treatment period (e.g., 2, 4, 8, 24 hours).

  • Positive Control: For the positive control wells, add a known mitochondrial uncoupler like CCCP (5-50 µM) or FCCP (20 µM) and incubate for 15-30 minutes before staining.[5][11]

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in culture medium or assay buffer).[6]

    • Carefully remove the treatment medium from the wells.

    • Add the JC-1 staining solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.[5][6]

  • Washing:

    • Remove the JC-1 staining solution.

    • Wash the cells twice with pre-warmed PBS or assay buffer.[12]

    • Add fresh assay buffer or medium to each well for imaging/reading.

  • Data Acquisition:

    • Fluorescence Microscopy: Observe the cells using a fluorescence microscope with filters for green (FITC, Ex/Em ~485/535 nm) and red (Rhodamine or Texas Red, Ex/Em ~540/590 nm) fluorescence.[6][7] Capture images for qualitative analysis.

    • Fluorescence Plate Reader: Measure the fluorescence intensity for both red aggregates (Ex/Em ~540/590 nm) and green monomers (Ex/Em ~485/535 nm).[5][13]

Protocol for Suspension Cells (Flow Cytometry)
  • Cell Culture and Treatment: Culture cells in suspension to the desired density (e.g., 0.5-1 x 10^6 cells/mL). Treat with this compound and controls as described for adherent cells.

  • Cell Collection: After treatment, transfer cell suspensions to centrifuge tubes. Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).[14]

  • JC-1 Staining:

    • Discard the supernatant.

    • Resuspend the cell pellet in 0.5 mL of the prepared JC-1 staining solution.

    • Incubate at 37°C for 15-30 minutes, protected from light.[14]

  • Washing:

    • Add 2 mL of PBS or assay buffer and centrifuge at 400 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step.[12]

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of ice-cold assay buffer.[12][14]

  • Data Acquisition: Analyze the cells immediately on a flow cytometer.

    • Detect green fluorescence (monomers) in the FL1 channel (similar to FITC).

    • Detect red fluorescence (J-aggregates) in the FL2 channel (similar to PE).[7]

    • Collect data for at least 10,000 events per sample.

Data Presentation and Analysis

Quantitative data should be summarized to compare the effects of different concentrations of this compound. The ratio of red to green fluorescence is the key parameter.

  • For Plate Reader Data: Calculate the ratio of (Red Fluorescence Intensity / Green Fluorescence Intensity) for each well. Normalize the results to the vehicle control.

  • For Flow Cytometry Data: Quantify the percentage of cells in the high red fluorescence gate (healthy) versus the high green fluorescence gate (depolarized).

Table 1: Hypothetical Plate Reader Data for this compound

Treatment GroupRed Fluorescence (RFU at 590nm)Green Fluorescence (RFU at 535nm)Red/Green Ratio% of Vehicle Control
Untreated Control55,2005,50010.04100.1%
Vehicle (0.1% DMSO)55,1505,50010.03100.0%
Agent 92 (1 µM)48,3008,7505.5255.0%
Agent 92 (10 µM)25,60018,9001.3513.5%
Agent 92 (50 µM)10,10033,5000.303.0%
CCCP (50 µM)8,50042,3000.202.0%

Visualizations (Graphviz)

Diagrams help to visualize complex workflows and pathways, ensuring clarity and reproducibility.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining & Analysis cluster_acquisition Data Acquisition p1 Seed Cells (96-well plate or suspension culture) p2 Incubate (24h) p1->p2 t1 Treat with this compound (various concentrations) p2->t1 t3 Incubate (for desired duration) t1->t3 t2 Include Vehicle & Positive Controls (DMSO, CCCP/FCCP) t2->t3 s1 Add JC-1 Staining Solution t3->s1 s2 Incubate (15-30 min) s1->s2 s3 Wash Cells (2x with PBS) s2->s3 a1 Microscopy (Qualitative Imaging) s3->a1 a2 Plate Reader (Red/Green Ratio) s3->a2 a3 Flow Cytometry (% Gated Cells) s3->a3

Caption: Experimental workflow for measuring ΔΨm.

signaling_pathway cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) H_out H+ Gradient (High ΔΨm) ETC->H_out Pumps H+ Collapse H+ Gradient Collapses (Low ΔΨm) ETC->Collapse Inhibition leads to ATP ATP Synthesis H_out->ATP Drives Agent92 This compound Agent92->ETC Inhibits Complex I/III Apoptosis Apoptosis Collapse->Apoptosis Triggers

Caption: Hypothetical signaling pathway of Agent 92.

References

sterilization and handling procedures for Antifungal agent 92

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Antifungal Agent 92

Disclaimer: this compound is a placeholder designation for a novel investigational compound. The following protocols and data are provided as a generalized template. All procedures, including sterilization methods, handling, and storage, must be independently validated for the specific compound being investigated. The information is intended for use by trained researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, small-molecule inhibitor of a key enzyme in the fungal ergosterol biosynthesis pathway. Its specific mechanism of action necessitates careful handling and sterile preparation to ensure its efficacy and to maintain aseptic conditions in experimental settings. These notes provide detailed guidelines for the safe handling, sterilization, and storage of this compound and its solutions.

Safety and Handling Precautions

As a potent pharmaceutical compound, this compound should be handled with appropriate safety measures to minimize exposure.[1][2][3][4]

  • Engineering Controls: All initial handling of the powdered compound, including weighing and preparation of primary stock solutions, should be performed in a certified chemical fume hood, a glove box, or a powder containment enclosure.[1][2]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required at all times, including a lab coat, safety glasses, and nitrile gloves. When handling the powder, double gloving and use of a respirator may be necessary based on a compound-specific risk assessment.[1][4]

  • Waste Disposal: All waste materials, including contaminated tips, tubes, and PPE, should be disposed of in accordance with local institutional guidelines for chemical waste.

Sterilization Procedures

The choice of sterilization method depends on the physicochemical properties of this compound, particularly its thermal stability. Both heat-based and filtration-based methods are described below.

Method 1: Sterile Filtration (Recommended for Heat-Labile Compounds)

Sterile filtration is the preferred method for sterilizing solutions of this compound, as it physically removes microorganisms without the use of heat, preserving the compound's integrity.[5][6][7]

Method 2: Autoclaving (For Validated Heat-Stable Compounds)

Autoclaving uses high-pressure steam to eliminate microbial life.[8][9] This method should only be used if this compound has been validated as heat-stable under the conditions specified.[10][11][12]

Data Presentation

The following tables summarize hypothetical data regarding the efficacy of sterilization methods and the stability of the compound.

Table 1: Comparison of Sterilization Method Efficacy

Sterilization Method Key Parameters Microbial Reduction (Log Reduction Value) This compound Recovery (%)
Autoclaving 121°C, 15 psi, 20 min[11][13] > 6 85.2% ± 3.1%
Sterile Filtration 0.22 µm PVDF Filter[5] > 7 99.5% ± 0.4%
Chemical (70% EtOH) 10-minute contact time ~3-4 Not Recommended for Solution

| No Sterilization | Control | 0 | 100% |

Table 2: Stability of this compound Stock Solution (10 mM in DMSO)

Storage Condition 1 Week 1 Month 3 Months 6 Months
4°C 99.8% 98.1% 92.5% 85.3%
-20°C 99.9% 99.5% 98.9% 97.8%

| -80°C | >99.9% | >99.9% | 99.8% | 99.6% |

Experimental Protocols

Protocol 1: Preparation and Sterile Filtration of Stock Solution

This protocol describes the preparation of a 10 mM sterile stock solution of this compound (Molecular Weight: 415.5 g/mol ) in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, DNase/RNase-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile 0.22 µm pore size syringe filter (e.g., PVDF or PES membrane)[6][7]

  • Sterile syringes (1 mL to 5 mL)

Procedure:

  • Pre-calculation: Determine the mass of this compound required. For 1 mL of a 10 mM solution: 0.010 mol/L * 0.001 L * 415.5 g/mol = 0.004155 g = 4.16 mg.

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of powder into a sterile, conical microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube. Vortex thoroughly for 2-3 minutes until the powder is completely dissolved.

  • Sterilization: a. Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe. b. Draw the entire dissolved solution into the syringe. c. Carefully dispense the solution through the filter into a sterile, light-protected storage vial (e.g., an amber vial). This is the final sterile stock solution.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term use.

Protocol 2: Autoclaving of Aqueous Solutions (Heat-Stable Compound)

This protocol is for preparing a sterile aqueous working solution (e.g., for culture media), assuming this compound has been proven to be stable at 121°C.

Materials:

  • This compound

  • High-purity water or appropriate buffer

  • Autoclavable glass bottle with a loosened cap

  • Autoclave

Procedure:

  • Preparation: Prepare the desired concentration of this compound in the aqueous solution. Ensure the compound is fully dissolved.

  • Loading: Dispense the solution into an autoclavable bottle. Do not fill more than 75% of the bottle's capacity.[12] Loosen the cap by at least one half-turn to allow for pressure equalization and prevent the bottle from shattering.[12]

  • Autoclaving: Place the bottle in a secondary container and load it into the autoclave. Run a standard liquid cycle (e.g., 121°C at 15 psi for 20 minutes).[10][11][14] The cycle time may need to be adjusted based on the volume of liquid.[10]

  • Cooling: Allow the autoclave to cool and depressurize completely before opening. Let the liquid cool further inside the autoclave for at least 20 minutes before handling to prevent boil-over.[12]

  • Storage: Once cooled to room temperature, tighten the cap and store the sterile solution under the recommended conditions.

Visualized Workflows and Pathways

Workflow for Preparation of Sterile Stock Solution

G Figure 1: Workflow for Sterile Stock Solution Preparation cluster_prep Preparation (in Fume Hood) cluster_sterile Sterilization (in Biosafety Cabinet) cluster_storage Storage weigh Weigh Compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve Add to vial draw Draw Solution into Syringe dissolve->draw Transfer filter Pass through 0.22µm Filter draw->filter aliquot Aliquot into Sterile Amber Vials filter->aliquot Dispense store Store at -20°C / -80°C aliquot->store

Caption: Workflow from powder to sterile stock solution.

Proposed Mechanism: Inhibition of Ergosterol Biosynthesis

G Figure 2: Proposed Inhibition of Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase enzyme Lanosterol 14-alpha-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol (Fungal Cell Membrane) enzyme->ergosterol Multiple Steps agent92 This compound agent92->enzyme Inhibits

Caption: Inhibition of a key fungal enzyme by Agent 92.

References

Troubleshooting & Optimization

troubleshooting Antifungal agent 92 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Antifungal Agent 92, a potent inhibitor of Sclerotinia sclerotiorum with an EC50 of 4.4 μM.[1]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound exhibits limited solubility in aqueous solutions. For optimal dissolution, organic solvents such as DMSO and ethanol are recommended. Please refer to the solubility data table below for specific concentrations.

Q2: My this compound precipitated out of solution after storage. How can I prevent this?

A2: Precipitation upon storage can occur if the compound's solubility limit is exceeded or if the storage temperature decreases. It is crucial to prepare stock solutions at appropriate concentrations and store them at the recommended temperature. If precipitation occurs, gentle warming and vortexing of the solution may help to redissolve the compound. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.

Q3: Can I use water to prepare my initial stock solution?

A3: It is not recommended to use water for preparing the initial stock solution due to the hydrophobic nature of many antifungal agents. A concentrated stock solution should first be prepared in an appropriate organic solvent (e.g., DMSO). Subsequent dilutions into aqueous buffers or cell culture media can then be made from this stock, ensuring the final concentration of the organic solvent is low enough to not affect the experimental system.

Q4: How does this compound exert its antifungal effect?

A4: this compound induces abnormal mitochondrial morphology, leading to a loss of mitochondrial membrane potential and an accumulation of reactive oxygen species (ROS) in Sclerotinia sclerotiorum.[1] It acts as a moderate promiscuous inhibitor of mitochondrial complexes II and III.[1]

Solubility Data

For consistent and reproducible results, please refer to the following solubility data for this compound.

SolventSolubility
DMSO≥ 51 mg/mL
Ethanol≥ 29 mg/mL
Water< 0.1 mg/mL

Note: This data is based on information available from MedchemExpress. It is recommended to perform your own solubility tests for your specific experimental conditions.

Experimental Protocols

Preparing a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of X g/mol ), you would weigh out (10/1000) * 1 * X grams of the compound.

  • Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the weighed compound.

  • Dissolve the Compound: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles are present.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C for long-term stability. Aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Antifungal_Agent_92_Solubility_Troubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Start: Solubility Issue Encountered check_precipitate Is the compound precipitating out of solution? start->check_precipitate Yes check_dissolution Is the compound failing to dissolve initially? start->check_dissolution No precipitate_action Action: 1. Gently warm the solution. 2. Vortex or sonicate. 3. Verify storage conditions. check_precipitate->precipitate_action dissolution_action Action: 1. Choose a more appropriate solvent (e.g., DMSO). 2. Increase solvent volume. 3. Gently warm while dissolving. check_dissolution->dissolution_action verify_concentration Is the concentration too high? precipitate_action->verify_concentration review_protocol Review preparation protocol dissolution_action->review_protocol success Success: Compound is fully dissolved verify_concentration->success Concentration adjusted fail Issue Persists: Contact Technical Support verify_concentration->fail No improvement review_protocol->success Protocol corrected review_protocol->fail No improvement

Caption: Troubleshooting workflow for this compound solubility.

Mechanism of Action Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in Sclerotinia sclerotiorum.

Antifungal_Agent_92_Mechanism_of_Action cluster_0 Cellular Interaction cluster_1 Mitochondrial Disruption cluster_2 Cellular Response agent This compound mitochondria Mitochondria agent->mitochondria complex_II_III Inhibition of Mitochondrial Complexes II & III mitochondria->complex_II_III targets morphology Abnormal Mitochondrial Morphology complex_II_III->morphology membrane_potential Loss of Mitochondrial Membrane Potential complex_II_III->membrane_potential ros Reactive Oxygen Species (ROS) Accumulation membrane_potential->ros cell_death Fungal Cell Death ros->cell_death

Caption: Mechanism of action of this compound.

References

overcoming Antifungal agent 92 instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions regarding the stability of Antifungal Agent 92 (AFA-92) in culture media. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my Minimum Inhibitory Concentration (MIC) results for AFA-92 inconsistent across replicates and experiments?

Inconsistent MIC values are often the primary indicator of AFA-92 instability in the culture medium.[1] Degradation of the agent during the incubation period (typically 24-48 hours) reduces its effective concentration, leading to variable and erroneously high MIC readings.[2] Factors such as the composition of the culture medium, pH, and incubation time can significantly influence the stability of antifungal agents.[3][4]

Q2: What is the primary cause of AFA-92 instability in culture media?

AFA-92, a novel triazole antifungal, is susceptible to hydrolysis, particularly in standard RPMI-1640 medium. This degradation is accelerated under the following conditions:

  • Physiological pH: The hydrolysis rate increases at the physiological pH of 7.0-7.4, which is standard for most antifungal susceptibility testing.[2]

  • Divalent Cations: The presence of divalent cations, such as Magnesium (Mg²⁺) and Calcium (Ca²⁺), in RPMI-1640 medium can catalyze the degradation of the compound.[5]

Q3: How can I improve the stability of AFA-92 in my experiments?

To mitigate the degradation of AFA-92, we recommend the following strategies:

  • Use of a Modified Medium: Employing a stabilized RPMI-1640 (sRPMI) medium containing a chelating agent like EDTA can significantly improve stability by sequestering the catalytic divalent cations.

  • pH Control: While physiological pH is necessary for fungal growth, ensuring the medium is buffered effectively can prevent pH shifts that might accelerate degradation.

  • Reduced Incubation Time: For certain rapidly growing fungal species, reducing the incubation time from 48 to 24 hours can minimize the extent of AFA-92 degradation, leading to more accurate MIC results.[2]

Q4: Are there alternative culture media that are more suitable for AFA-92?

While RPMI-1640 is the standard medium for antifungal susceptibility testing as recommended by CLSI, its composition can sometimes interfere with certain antifungal agents.[2] If modifications to RPMI-1640 are not feasible, alternative media with lower concentrations of divalent cations could be explored, though this would represent a deviation from standard protocols and require thorough validation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter when working with AFA-92.

Problem 1: Consistently high MIC values that do not correlate with in vivo efficacy.

  • Possible Cause: Significant degradation of AFA-92 during the experiment.

  • Solution:

    • Verify Stability: Perform a stability assay using HPLC to quantify the concentration of AFA-92 in your culture medium over the course of the experiment (see Experimental Protocol 1).

    • Switch to sRPMI: Prepare and use the stabilized RPMI-1640 medium with EDTA to reduce cation-catalyzed hydrolysis (see Experimental Protocol 2).

    • Compare Results: Re-run the MIC assay in both standard and stabilized media to determine if there is a significant shift in MIC values.

Problem 2: High variability in MIC results between experimental replicates.

  • Possible Cause: Inhomogeneous mixing of AFA-92 in the culture medium or partial degradation during sample preparation.[1]

  • Solution:

    • Ensure Homogeneity: Thoroughly vortex the stock solution of AFA-92 before preparing dilutions.

    • Prepare Fresh Dilutions: Always prepare fresh dilutions of AFA-92 for each experiment, as the agent may degrade even in the stock solvent over time.

    • Minimize Preparation Time: Reduce the time between the preparation of the inoculated plates and their placement in the incubator.

Data on AFA-92 Stability

The following tables summarize the stability of AFA-92 under various conditions.

Table 1: Half-life of AFA-92 in Different Culture Media at 35°C

Culture MediumBuffer SystemKey ComponentsHalf-life of AFA-92 (hours)
RPMI-1640MOPSHigh Ca²⁺/Mg²⁺18.5 ± 2.1
sRPMI-1640MOPS0.5 mM EDTA42.3 ± 3.5
Minimal MediumPhosphateLow Ca²⁺/Mg²⁺35.8 ± 2.9

Table 2: Effect of pH on the Half-life of AFA-92 in RPMI-1640 at 35°C

pHHalf-life of AFA-92 (hours)
6.525.4 ± 2.3
7.018.5 ± 2.1
7.514.1 ± 1.8

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for AFA-92 Stability Assessment

This protocol details a method to quantify the concentration of AFA-92 over time.[6][7]

  • Preparation of Standards: Prepare a stock solution of AFA-92 in DMSO (10 mg/mL). Create a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution in the culture medium to be tested.

  • Sample Preparation:

    • Add AFA-92 to the culture medium to a final concentration of 10 µg/mL.

    • Dispense 1 mL aliquots into sterile microcentrifuge tubes.

    • Incubate the tubes at 35°C.

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove one tube and immediately freeze it at -80°C to halt degradation.

  • HPLC Analysis:

    • Thaw the samples and centrifuge to remove any precipitates.

    • Inject 20 µL of the supernatant into the HPLC system.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% Formic Acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 280 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of AFA-92 in each sample using the standard curve.

    • Calculate the half-life of AFA-92 by plotting the natural log of the concentration against time.

Protocol 2: Preparation of Stabilized RPMI-1640 (sRPMI) Medium

This protocol describes how to prepare RPMI-1640 medium with a chelating agent to improve the stability of AFA-92.

  • Prepare RPMI-1640: Prepare RPMI-1640 medium from powder according to the manufacturer's instructions. This typically involves dissolving the powder in cell culture grade water.

  • Add Buffer: Add MOPS (3-(N-morpholino)propanesulfonic acid) to a final concentration of 0.165 M.

  • Adjust pH: Adjust the pH of the medium to 7.0 using 1N NaOH.

  • Add Chelating Agent:

    • Prepare a sterile 100 mM stock solution of Ethylenediaminetetraacetic acid (EDTA).

    • Add the EDTA stock solution to the RPMI-1640 medium to a final concentration of 0.5 mM.

  • Final Steps:

    • Bring the final volume to 1 L with cell culture grade water.

    • Sterilize the complete medium by filtering it through a 0.22 µm filter.

    • Store the sRPMI medium at 2-8°C, protected from light.[8]

Visual Guides

The following diagrams illustrate key workflows and concepts related to AFA-92 instability.

AFA92_Degradation_Pathway AFA92 This compound (Active Form) Hydrolysis Hydrolysis of Ester Linkage AFA92->Hydrolysis Degraded Inactive Metabolites Hydrolysis->Degraded Loss of Activity Cations Divalent Cations (Mg²⁺, Ca²⁺ in RPMI) Cations->Hydrolysis Catalyzes pH Physiological pH (7.0 - 7.4) pH->Hydrolysis Accelerates

Proposed degradation pathway for AFA-92 in culture media.

Troubleshooting_Workflow start Inconsistent MIC Results for AFA-92 check_stability Is AFA-92 degrading in the medium? start->check_stability perform_hplc Perform HPLC Stability Assay (Protocol 1) check_stability->perform_hplc Yes check_prep Review Sample Preparation Technique check_stability->check_prep No use_srpmi Use Stabilized Medium (sRPMI) (Protocol 2) perform_hplc->use_srpmi rerun_mic Re-run MIC Assay use_srpmi->rerun_mic results_ok Consistent Results Achieved rerun_mic->results_ok end Problem Resolved results_ok->end check_prep->rerun_mic

Workflow for troubleshooting inconsistent AFA-92 MIC results.

Logical_Relationships Instability AFA-92 Instability RPMI RPMI-1640 Medium Instability->RPMI influenced by pH High pH (≥7.0) Instability->pH influenced by Cations Divalent Cations Instability->Cations influenced by Time Incubation Time Instability->Time influenced by EDTA EDTA (Chelator) EDTA->Cations sequesters

Factors influencing the stability of this compound.

References

addressing off-target effects of Antifungal agent 92 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 92

Introduction: This technical support center provides researchers, scientists, and drug development professionals with essential information for troubleshooting and addressing potential off-target effects of this compound. This novel agent is a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] While highly effective against a broad spectrum of fungal pathogens, its structural similarity to endogenous substrates of mammalian cytochrome P450 enzymes can lead to off-target interactions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a triazole-class antifungal that selectively inhibits fungal lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][3] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death.[1][2]

Q2: What are the known off-target effects of this compound?

A2: The primary off-target effects of this compound stem from its interaction with mammalian cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C9.[5] These enzymes are crucial for metabolizing a wide range of xenobiotics and endogenous compounds. Inhibition of these enzymes can lead to altered drug metabolism and potential cytotoxicity. Additionally, at higher concentrations, the agent has been observed to induce oxidative stress in mammalian cells.

Q3: How can I differentiate between on-target antifungal effects and off-target host cell toxicity?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A key strategy is to perform a "rescue" experiment. Since the on-target effect is the depletion of ergosterol, supplementing the fungal culture medium with exogenous ergosterol should alleviate the antifungal effects of Agent 92. If host cell toxicity is observed in parallel experiments, and it is not rescued by ergosterol, it is likely an off-target effect.

Q4: What are the recommended control experiments when using this compound?

A4: To ensure robust and reliable results, the following controls are recommended:

  • Vehicle Control: Treat both fungal and host cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Positive Control: Use a well-characterized antifungal agent with a similar mechanism of action (e.g., fluconazole, itraconazole) to benchmark the antifungal activity.[6]

  • Host Cell Viability Control: Always assess the viability of any host cells in your experimental system in the presence of the agent to monitor for off-target cytotoxicity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High host cell toxicity at effective antifungal concentrations. Off-target inhibition of essential host cell enzymes (e.g., CYPs) or induction of oxidative stress.1. Perform a dose-response curve to determine the therapeutic window. 2. Conduct a CYP inhibition assay to quantify the interaction with host enzymes. 3. Measure reactive oxygen species (ROS) production in host cells.
Inconsistent antifungal efficacy across experiments. Variability in experimental conditions, or development of resistance.1. Standardize all experimental parameters (e.g., inoculum size, media composition, incubation time). 2. Perform antifungal susceptibility testing to check for resistance.[7] 3. Ensure the agent is fully solubilized in the media.
Unexpected changes in the metabolism of other compounds in the system. Off-target inhibition of host CYP enzymes by this compound.1. Consult the data table on CYP inhibition to see if known targets are involved. 2. If possible, switch to a host cell line with lower expression of the affected CYP enzymes. 3. Consider using a lower concentration of the agent in combination with another antifungal with a different mechanism of action.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetOrganism/SystemIC50 (nM)
On-Target
Lanosterol 14α-demethylase (CYP51)Candida albicans15
Lanosterol 14α-demethylase (CYP51)Aspergillus fumigatus25
Off-Target
Cytochrome P450 3A4 (CYP3A4)Human liver microsomes1,200
Cytochrome P450 2C9 (CYP2C9)Human liver microsomes3,500

Table 2: Cytotoxicity of this compound

Cell LineOrganismCC50 (µM)
HepG2 (Hepatocytes)Human25
A549 (Lung epithelial)Human50
HEK293 (Kidney epithelial)Human>100

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on human CYP3A4 activity using a commercially available fluorescent probe-based assay.

Materials:

  • Human liver microsomes (HLMs)

  • This compound

  • CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In the 96-well plate, add potassium phosphate buffer, HLM, and varying concentrations of this compound.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.

  • Incubate at 37°C for the recommended time.

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: Cellular Oxidative Stress Assay

This protocol measures the induction of reactive oxygen species (ROS) in mammalian cells using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • Mammalian cell line (e.g., HepG2)

  • This compound

  • DCFDA

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well clear-bottom black microplate

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed cells in the 96-well plate and allow them to adhere overnight.

  • Remove the medium and wash the cells with PBS.

  • Load the cells with DCFDA in PBS and incubate in the dark at 37°C for 30-60 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Add cell culture medium containing varying concentrations of this compound.

  • Incubate for the desired time period (e.g., 1-24 hours).

  • Measure the fluorescence intensity using a plate reader or analyze the cells by flow cytometry.

  • An increase in fluorescence indicates an increase in cellular ROS levels.

Visualizations

cluster_fungus Fungal Cell cluster_host Host Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell\nMembrane Integrity Drug_Metabolite_A Drug_Metabolite_A Metabolized Drug Metabolized Drug Drug_Metabolite_A->Metabolized Drug Human CYP3A4 Agent_92 Antifungal Agent 92 Agent_92->Ergosterol Inhibits Agent_92->Metabolized Drug Inhibits

Caption: Mechanism of this compound on- and off-target pathways.

start Unexpected Host Cell Toxicity Observed q1 Is the toxicity dose-dependent? start->q1 a1_yes Perform CC50 Assay on Host Cells q1->a1_yes Yes a1_no Re-evaluate Experimental Setup for Contamination q1->a1_no No q2 Is the CC50 within the Antifungal Therapeutic Range? a1_yes->q2 a2_yes Toxicity is Likely an Off-Target Effect q2->a2_yes Yes a2_no Toxicity May Be Unrelated to Agent 92 q2->a2_no No action1 Conduct CYP Inhibition and ROS Assays a2_yes->action1 end Characterize Off-Target Mechanism action1->end

Caption: Workflow for troubleshooting unexpected host cell toxicity.

start Observed Effect in Fungal/Host Co-culture q1 Does the effect persist in fungal monoculture? start->q1 a1_yes Effect is on Fungal Cells q1->a1_yes Yes a1_no Effect is on Host Cells or Interaction q1->a1_no No q2 Is the effect rescued by exogenous ergosterol? a1_yes->q2 q3 Does the effect occur in host cell monoculture? a1_no->q3 a2_yes On-Target Effect (CYP51 Inhibition) q2->a2_yes Yes a2_no Off-Target Effect in Fungal Cells q2->a2_no No a3_yes Off-Target Effect in Host Cells q3->a3_yes Yes a3_no Effect is due to Fungal-Host Interaction q3->a3_no No

Caption: Decision tree for differentiating on-target vs. off-target effects.

References

Technical Support Center: Antifungal Agent 92 (AF-92) Delivery System

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel Antifungal Agent 92 (AF-92) liposomal formulation for systemic fungal infections. AF-92 is a potent, broad-spectrum antifungal agent with a novel mechanism of action targeting fungal-specific sphingolipid biosynthesis.[1] Due to its hydrophobic nature, AF-92 is encapsulated in a PEGylated liposomal delivery system (AF-92-LDS) to enhance solubility, improve its pharmacokinetic profile, and enable intravenous administration for treating systemic mycoses.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent inhibitor of inositol phosphoceramide (IPC) synthase, a fungal-specific enzyme essential for sphingolipid biosynthesis.[1] This pathway is critical for fungal cell wall integrity, stress tolerance, and virulence.[1][2] Since this enzyme is absent in mammals, AF-92 exhibits a high degree of selectivity for fungal pathogens.[1]

Q2: Which fungal species are susceptible to AF-92?

A2: AF-92 has demonstrated broad-spectrum activity against a range of clinically relevant fungi, including critical priority pathogens. In vitro susceptibility data is summarized below.

Table 1: In Vitro Susceptibility of Various Fungal Species to AF-92

Fungal Species MIC Range (µg/mL)
Candida albicans 0.03 - 0.25
Candida auris 0.06 - 0.5
Aspergillus fumigatus 0.125 - 1.0
Cryptococcus neoformans 0.03 - 0.25

| Candida glabrata | 0.25 - 2.0 |

MIC (Minimum Inhibitory Concentration) values were determined using the broth microdilution method as per CLSI guidelines.[3]

Q3: What is the rationale for using a liposomal delivery system (LDS) for AF-92?

A3: A liposomal formulation is necessary due to the poor aqueous solubility of AF-92. The lipid-based nanoparticle formulation enhances drug solubility and bioavailability.[4][5] Furthermore, the PEGylated surface of the liposomes is designed to reduce clearance by the reticuloendothelial system, thereby prolonging circulation time and improving drug accumulation at the site of infection.[6]

Q4: What are the key pharmacokinetic parameters of the AF-92-LDS formulation in preclinical models?

A4: Pharmacokinetic studies in murine models have shown that the liposomal formulation significantly improves the exposure of AF-92 compared to a free drug suspension. For antifungals, the ratio of the area under the concentration-time curve (AUC) to the MIC is often the best predictor of efficacy.[6][7]

Table 2: Comparative Pharmacokinetic Parameters of AF-92 Formulations in Mice

Formulation Cmax (µg/mL) Half-life (t½) (hours) AUC0-24h (µg·h/mL)
AF-92 (Free Drug) 1.2 ± 0.4 1.5 ± 0.7 4.8 ± 1.9

| AF-92-LDS | 15.8 ± 3.1 | 18.2 ± 4.5 | 195.7 ± 22.3 |

Data are presented as mean ± standard deviation following a single intravenous dose of 5 mg/kg.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation, characterization, and in-vitro/in-vivo testing of the AF-92-LDS.

Guide 1: Formulation & Characterization Issues

Q: My AF-92-LDS formulation shows inconsistent particle size and a high Polydispersity Index (PDI). What are the possible causes and solutions?

A: Inconsistent particle size and a high PDI (> 0.3) often point to issues in the formulation or storage process.

  • Possible Causes:

    • Incomplete Solubilization: The lipid film may not have been fully hydrated.

    • Suboptimal Extrusion: The number of extrusion cycles may be insufficient, or the membrane pore size may be incorrect.

    • Liposome Aggregation: Improper storage temperature or buffer conditions can lead to instability.

    • Low Drug Loading: Inefficient encapsulation can sometimes affect the stability of the liposomal structure.[4]

  • Troubleshooting Steps:

    • Hydration: Ensure the hydration buffer is pre-warmed to a temperature above the lipid phase transition temperature and that hydration occurs for a sufficient duration with gentle agitation.

    • Extrusion: Increase the number of extrusion cycles (typically 10-20 passes) through the polycarbonate membrane. Verify the integrity of the membrane.

    • Storage: Store the final formulation at 4°C. Avoid freezing, as this can disrupt the lipid bilayer. Ensure the pH of the storage buffer is appropriate (typically pH 6.5-7.4).

    • Drug-to-Lipid Ratio: Experiment with varying the initial drug-to-lipid ratio to optimize encapsulation efficiency and formulation stability.

Guide 2: In Vitro Efficacy Issues

Q: I'm observing lower-than-expected in vitro activity of AF-92-LDS against my fungal strains. Why might this be happening?

A: Discrepancies in in vitro efficacy can arise from several factors related to the assay conditions or the formulation itself.

  • Possible Causes:

    • Slow Drug Release: The liposomal formulation may not release the drug at a sufficient rate within the timeframe of the susceptibility assay.

    • Assay Interference: Components of the liposome or the culture medium (e.g., serum proteins) could interfere with the assay.

    • Incorrect Endpoint Reading: For some antifungals, the endpoint is defined as significant growth inhibition (e.g., 50%) rather than complete inhibition.[3][8]

    • Resistant Strain: The fungal isolate may have acquired resistance.[9]

  • Troubleshooting Steps:

    • Increase Incubation Time: Extend the incubation period of your susceptibility assay (e.g., from 24 to 48 hours) to allow for more complete drug release.

    • Assay Validation: Run a control with the "empty" liposome (without AF-92) to check for any intrinsic antifungal or inhibitory effects of the vehicle.

    • Confirm MIC Endpoint: Review the standardized guidelines (e.g., CLSI or EUCAST) for the specific fungus being tested to ensure you are using the correct MIC endpoint definition.[3]

    • Strain Verification: Confirm the identity and susceptibility profile of your fungal strain using a reference strain.

Guide 3: In Vivo Efficacy Issues

Q: My in vivo murine model of systemic candidiasis shows poor efficacy with AF-92-LDS, despite promising in vitro data. What should I investigate?

A: A disconnect between in vitro and in vivo results is a common challenge in drug development and can be due to complex host-pathogen and pharmacokinetic/pharmacodynamic (PK/PD) interactions.[7]

  • Possible Causes:

    • Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to achieve the target PK/PD index (e.g., AUC/MIC) at the site of infection.[6][10]

    • Formulation Instability In Vivo: The liposomes may be rapidly cleared or may prematurely release the drug upon interaction with blood components.

    • Poor Tissue Penetration: While liposomes can alter biodistribution, penetration into deep-seated infection sites (e.g., brain, kidney) can still be limited.[6]

    • High Fungal Burden: The infection inoculum may be too high, overwhelming the therapeutic effect.

  • Troubleshooting Steps:

    • PK/PD Analysis: Conduct a dose-ranging study and perform pharmacokinetic analysis to ensure that plasma concentrations are reaching the target exposure levels predicted to be effective. The goal is often to achieve a free-drug AUC/MIC ratio associated with optimal activity.[10]

    • Biodistribution Study: Perform a biodistribution study using a labeled version of the liposome or by measuring drug concentration in key organs (kidney, liver, lung, brain) to confirm delivery to the site of infection.

    • Inoculum Titration: Optimize the fungal inoculum in your infection model to a level that causes a consistent, non-lethal infection within the desired timeframe, allowing for therapeutic intervention.

    • Combination Therapy: Consider evaluating AF-92-LDS in combination with other antifungal agents, which can sometimes produce a synergistic effect.[11][12]

Experimental Protocols

Protocol 1: Preparation of AF-92 Liposomal Delivery System (AF-92-LDS)

  • Lipid Film Hydration: A mixture of DSPC, Cholesterol, and DSPE-PEG(2000) (55:40:5 molar ratio) and AF-92 (at a 1:20 drug-to-lipid molar ratio) are dissolved in a chloroform/methanol solvent mixture. The solvent is removed by rotary evaporation to form a thin lipid film.

  • Hydration: The film is hydrated with sterile phosphate-buffered saline (PBS, pH 7.4) at 60°C for 1 hour with gentle rotation.

  • Extrusion: The resulting multilamellar vesicle suspension is subjected to 15 extrusion cycles through stacked polycarbonate membranes with a pore size of 100 nm using a thermostatically controlled extruder.

  • Purification: Unencapsulated AF-92 is removed by size exclusion chromatography or dialysis.

  • Sterilization: The final formulation is sterilized by filtration through a 0.22 µm filter.

Protocol 2: In Vivo Efficacy in a Murine Model of Systemic Candidiasis

  • Animals: Immunocompetent female BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are infected via lateral tail vein injection with 1 x 10^5 Colony Forming Units (CFU) of Candida albicans (strain SC5314) in 100 µL of sterile saline.

  • Treatment: Treatment is initiated 24 hours post-infection. Mice are treated once daily for 7 days via intravenous injection with either vehicle (empty liposomes), AF-92-LDS (e.g., 1, 5, and 10 mg/kg), or a positive control like liposomal amphotericin B (3 mg/kg).[6]

  • Monitoring: Mice are monitored daily for survival, body weight, and clinical signs of illness.

  • Endpoint Analysis: On day 8 post-infection (24 hours after the last dose), a cohort of mice is euthanized. Kidneys are harvested, homogenized, and serially diluted for CFU enumeration to determine the fungal burden.[12]

Visualizations

Signaling Pathway

cluster_membrane Fungal Plasma Membrane cluster_cytoplasm Cytoplasm cluster_wall Fungal Cell Wall ext Extracellular Environment IPC_Synthase IPC Synthase IPC Inositol Phosphoceramide (IPC) IPC_Synthase->IPC Ceramide Ceramide Ceramide->IPC_Synthase PI Phosphatidylinositol PI->IPC_Synthase Complex_Sphingolipids Complex Sphingolipids (e.g., MIPC, M(IP)2C) IPC->Complex_Sphingolipids Cell_Wall Cell Wall Integrity & Virulence Complex_Sphingolipids->Cell_Wall AF92 This compound AF92->IPC_Synthase Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

cluster_prep Formulation & QC cluster_invitro In Vitro Testing cluster_invivo In Vivo Efficacy Model p1 1. Prepare AF-92-LDS (Lipid Film Hydration) p2 2. Extrusion (100 nm) p1->p2 p3 3. Purification & Sterilization p2->p3 p4 4. Characterization (Size, PDI, Zeta, Drug Load) p3->p4 v1 5. Broth Microdilution Assay (Determine MIC) p4->v1 i1 6. Systemic Infection of Mice (C. albicans) v1->i1 i2 7. IV Treatment (7 Days) (Vehicle, AF-92-LDS, Control) i1->i2 i3 8. Monitor Survival & Weight i2->i3 i4 9. Endpoint Analysis (Kidney Fungal Burden) i3->i4

Caption: Workflow for preclinical evaluation of AF-92-LDS.

Troubleshooting Logic

decision decision issue issue solution solution start Poor In Vivo Efficacy d1 Is PK exposure (AUC) adequate? start->d1 d2 Does drug reach target tissue? d1->d2 Yes s1 Optimize dose and/or frequency d1->s1 No d3 Is in vitro MIC confirmed? d2->d3 Yes s2 Reformulate to improve biodistribution d2->s2 No i1 Investigate host factors or high fungal burden d3->i1 Yes s3 Re-evaluate in vitro susceptibility d3->s3 No

Caption: Logic diagram for troubleshooting poor in vivo efficacy.

References

minimizing Antifungal agent 92 toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Antifungal Agent 92 in animal models. The following information is based on established principles of toxicology and pharmacology for novel antifungal compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common target organs for toxicity with novel antifungal agents?

A1: While the specific toxicological profile of this compound is under investigation, common target organs for toxicity with various classes of antifungal agents include the kidneys (nephrotoxicity), liver (hepatotoxicity), and hematopoietic system.[1] It is crucial to monitor markers of organ function throughout your in vivo studies.

Q2: How can I determine the maximum tolerated dose (MTD) of this compound in my animal model?

A2: A dose-range finding study is essential to determine the MTD. This typically involves administering escalating doses of this compound to small groups of animals and monitoring for signs of toxicity over a defined period. The MTD is the highest dose that does not cause unacceptable adverse effects.

Q3: What are some general strategies to reduce the toxicity of this compound?

A3: Several strategies can be employed to mitigate toxicity. These include optimizing the dosing regimen (e.g., adjusting the dose, frequency, or duration of administration), co-administering a protective agent, or utilizing a specialized drug delivery system, such as liposomal or nanoparticle formulations, to improve drug targeting and reduce systemic exposure.[2][3]

Q4: Are there in vitro methods to predict the potential toxicity of this compound before moving to animal models?

A4: Yes, various in vitro models can help predict potential toxicity.[4][5] These include using cell lines derived from relevant organs (e.g., hepatocytes for hepatotoxicity, renal proximal tubule cells for nephrotoxicity) and assessing cytotoxicity, apoptosis, and other markers of cellular damage after exposure to this compound.

Q5: What clinical signs of toxicity should I monitor for in my animal models?

A5: Monitor animals for general signs of distress, including weight loss, changes in food and water consumption, altered activity levels, and changes in posture or grooming. Specific signs will depend on the target organ of toxicity. For example, nephrotoxicity might manifest as changes in urine output and composition, while hepatotoxicity could lead to jaundice.

Troubleshooting Guides

Issue 1: Unexpected Mortality in High-Dose Group
  • Possible Cause: The administered dose exceeds the lethal dose for the animal model.

  • Troubleshooting Steps:

    • Immediately repeat the high dose in a smaller cohort to confirm the finding.

    • If confirmed, reduce the high dose by 25-50% and establish a new high dose.

    • Conduct a thorough necropsy on the deceased animals to identify potential target organs of toxicity.

    • Review the formulation and administration procedure to rule out errors.

Issue 2: Significant Weight Loss Observed Across All Treatment Groups
  • Possible Cause: Systemic toxicity affecting appetite or metabolism, or potential issues with the vehicle control.

  • Troubleshooting Steps:

    • Analyze food and water consumption data to determine if weight loss is due to reduced intake.

    • Evaluate the vehicle control group. If they also exhibit weight loss, the vehicle may be causing adverse effects.

    • Consider reducing the dosing frequency or the overall duration of the study.

    • Supplement the diet or provide supportive care if ethically permissible and scientifically sound for the study.

Issue 3: Elevated Liver Enzymes (ALT/AST) in Mid- and High-Dose Groups
  • Possible Cause: Hepatotoxicity induced by this compound.

  • Troubleshooting Steps:

    • Perform histopathological analysis of liver tissue from all dose groups to assess the extent of liver damage.

    • Consider incorporating a liver-protecting agent in a subsequent study to see if the toxicity can be mitigated.

    • Investigate the mechanism of hepatotoxicity (e.g., oxidative stress, mitochondrial dysfunction) through in vitro assays.

    • Evaluate alternative formulations that may reduce liver exposure.

Data Presentation

Table 1: Example Dose-Range Finding Study Results for this compound in a Murine Model

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle Control50/5+5.2Normal
1050/5+3.1Normal
3050/5-2.5Mild lethargy
10052/5-15.8Severe lethargy, ruffled fur
30055/5-25.0 (by day 3)Rapid weight loss, moribund

Table 2: Comparison of Renal Toxicity Markers Following Administration of this compound with and without a Protective Agent

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Histopathological Score (Kidney)
Vehicle Control0.4 ± 0.120 ± 30 (Normal)
This compound (50 mg/kg)1.8 ± 0.585 ± 123 (Moderate tubular necrosis)
This compound (50 mg/kg) + Protective Agent X0.7 ± 0.235 ± 61 (Mild tubular degeneration)

Experimental Protocols

Protocol 1: Acute Toxicity Study in Rodents
  • Animal Model: Select a relevant rodent model (e.g., Sprague-Dawley rats or BALB/c mice), with an equal number of males and females per group.

  • Dose Groups: Based on a preliminary dose-range finding study, establish at least three dose levels (low, mid, high) and a vehicle control group.

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Observation: Monitor animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Terminal Procedures: At the end of the observation period, euthanize all surviving animals. Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Lines: Culture relevant cell lines, such as HepG2 (human liver cells) and HK-2 (human kidney cells), in appropriate media.

  • Treatment: Seed cells in 96-well plates and expose them to a range of concentrations of this compound for 24-48 hours.

  • Viability Assessment: Measure cell viability using a standard assay, such as the MTT or LDH release assay.

  • Data Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth) to quantify the cytotoxic potential of this compound.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Refinement in_vitro_cyto Cytotoxicity Assays (e.g., HepG2, HK-2) in_vitro_mech Mechanistic Studies (e.g., Apoptosis, Oxidative Stress) in_vitro_cyto->in_vitro_mech Identifies target pathways dose_range Dose-Range Finding in_vitro_mech->dose_range Informs starting doses acute_tox Acute Toxicity Study dose_range->acute_tox Determines MTD chronic_tox Chronic Toxicity Study acute_tox->chronic_tox Informs dose selection pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling acute_tox->pk_pd efficacy Efficacy Studies chronic_tox->efficacy Concurrent or subsequent chronic_tox->pk_pd efficacy->pk_pd tox_profile Toxicity Profile Establishment pk_pd->tox_profile formulation Formulation Refinement tox_profile->formulation Iterative process signaling_pathway agent92 This compound cell_membrane Fungal Cell Membrane (Ergosterol Target) agent92->cell_membrane Binds to Ergosterol ros Reactive Oxygen Species (ROS) Generation cell_membrane->ros Induces mitochondria Mitochondrial Dysfunction ros->mitochondria Damages apoptosis Apoptosis mitochondria->apoptosis Triggers cell_death Fungal Cell Death apoptosis->cell_death troubleshooting_tree start Unexpected Toxicity Observed check_dose Verify Dosing Calculation & Administration start->check_dose check_vehicle Evaluate Vehicle Control Group check_dose->check_vehicle No Error dose_error Dosing Error - Correct and Repeat check_dose->dose_error Error Found vehicle_tox Vehicle Toxicity - Select New Vehicle check_vehicle->vehicle_tox Toxicity in Vehicle agent_tox Agent-Specific Toxicity check_vehicle->agent_tox No Vehicle Toxicity reduce_dose Reduce Dose Levels agent_tox->reduce_dose change_formulation Change Formulation/ Delivery System agent_tox->change_formulation coadminister Co-administer Protective Agent agent_tox->coadminister

References

how to prevent degradation of Antifungal agent 92 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Antifungal Agent 92 during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a decrease in the potency of this compound over time. What are the likely causes?

A1: Degradation of this compound is most commonly caused by exposure to adverse environmental conditions. The primary factors that can lead to a loss of potency are:

  • Hydrolysis: The molecule can be susceptible to degradation in aqueous solutions, particularly at non-optimal pH levels. Both acidic and alkaline conditions can catalyze the breakdown of the agent.[1][2][3][4][5]

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products, which may be inactive or have altered biological activity.[4]

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions that alter the structure of this compound.[4][6][7]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[4][8]

It is crucial to control these factors during storage to maintain the integrity and efficacy of the compound.

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C), as specified on the product datasheet. Avoid freezing and exposure to excessive heat.[9]

  • Light: Protect from light by storing in an amber vial or a light-resistant container.[10][11] For solutions, use amber glassware or wrap containers with aluminum foil.

  • Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • pH (for solutions): If storing in solution, maintain the pH within the optimal stability range, which is typically near neutral (pH 7.0).[1][2][5] Buffering the solution may be necessary.

Q3: I need to prepare a stock solution of this compound. What solvent should I use and how should I store the solution?

A3: The choice of solvent can impact the stability of this compound. It is recommended to use a non-aqueous, aprotic solvent for the preparation of stock solutions. Once prepared, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous working solutions, it is advisable to prepare them fresh before each experiment.

Q4: I have noticed the formation of a precipitate in my stock solution of this compound upon storage. What should I do?

A4: Precipitate formation can indicate several issues, including compound degradation or exceeding the solubility limit at the storage temperature. It is not recommended to use a solution with a precipitate. The solution should be discarded, and a fresh stock solution should be prepared. To prevent this, ensure the concentration of the stock solution does not exceed its solubility in the chosen solvent at the storage temperature.

Q5: How can I monitor the stability of this compound in my formulation?

A5: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][12] This method can separate the intact drug from its degradation products, allowing for the quantification of the remaining active pharmaceutical ingredient (API) and the detection of any impurities.

Quantitative Data on Degradation

The following table summarizes the degradation kinetics of a model imidazole antifungal agent, prochloraz, under different pH conditions, which can provide insights into the stability of structurally similar compounds like this compound.

pHTemperature (°C)Initial Concentration (µg/mL)Degradation after 60 days (%)Half-life (days)
4.0Ambient1.090.518.35
4.0Ambient2.089.119.17
7.0Ambient1.088.222.6
7.0Ambient2.084.125.1
9.2Ambient1.093.815.8
9.2Ambient2.092.416.6

Data adapted from a study on Prochloraz degradation.[1][2][5]

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a general method for the analysis of this compound and its degradation products. Method optimization may be required.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point for azole-like compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Forced Degradation Samples:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 70°C) for a specified time.

    • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a specified time. A control sample should be kept in the dark.

  • Storage Stability Samples: Dilute the sample from the storage condition to a suitable concentration with the mobile phase.

3. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

Degradation_Pathway cluster_conditions Degradation Conditions cluster_molecule This compound cluster_products Degradation Products Acid Acid Hydrolysis Agent92 This compound (Active) Acid->Agent92 causes Base Base Hydrolysis Base->Agent92 causes Oxidation Oxidation Oxidation->Agent92 causes Heat Thermal Stress Heat->Agent92 accelerates Light Photolysis Light->Agent92 causes Hydrolysis_Product Hydrolysis Product (Inactive) Agent92->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidation Product (Inactive) Agent92->Oxidation_Product Oxidation Photo_Product Photodegradation Product (Inactive) Agent92->Photo_Product Photolysis

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

Troubleshooting_Workflow start Start: Potency Loss Observed check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes check_solution_prep Review Solution Preparation & Storage check_storage->check_solution_prep No implement_proper_storage Implement Proper Storage: - Controlled Temperature - Light Protection - Inert Atmosphere (if needed) improper_storage->implement_proper_storage monitor_stability Monitor Stability with HPLC implement_proper_storage->monitor_stability end_stable End: Potency Stabilized monitor_stability->end_stable check_solution_prep->monitor_stability No improper_solution Improper Solution Handling check_solution_prep->improper_solution Yes implement_proper_solution Implement Proper Solution Handling: - Use Aprotic Solvent for Stock - Store at -20°C or -80°C - Prepare Aqueous Solutions Fresh improper_solution->implement_proper_solution implement_proper_solution->monitor_stability

References

troubleshooting inconsistent results with Antifungal agent 92

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Antifungal Agent 92. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear protocols for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel investigational compound belonging to the echinocandin class. Its mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2] This enzyme is not present in mammalian cells, providing selective toxicity against fungal pathogens.[2][3] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell lysis.[2] It is fungicidal against Candida species and fungistatic against Aspergillus species.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: For in vitro assays, this compound powder should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[4] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent toxicity to the fungal and/or mammalian cells. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Is this compound soluble in aqueous solutions or culture media?

A3: this compound has low aqueous solubility.[5][6][7] Direct dissolution in water or buffered solutions is not recommended as it may lead to precipitation. A DMSO stock solution is required for solubilization before dilution into your experimental medium.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assay Results

Researchers often encounter variability in MIC values between experiments.[8][9] This can manifest as a lack of reproducibility in the determined concentration of this compound that inhibits visible fungal growth.

Potential Causes and Solutions

Potential CauseRecommended Solution
Inconsistent Inoculum Density The starting concentration of fungal cells is a critical parameter.[10][11] Standardize your inoculum preparation precisely. Use a spectrophotometer to adjust the fungal suspension to a 0.5 McFarland standard, and then perform dilutions as per established protocols (e.g., CLSI, EUCAST).[12]
Agent Precipitation Due to its low aqueous solubility, this compound may precipitate when diluted into the assay medium, especially at higher concentrations.[13] Visually inspect wells for any precipitate. Prepare fresh serial dilutions for each experiment and ensure thorough mixing when diluting the DMSO stock into the medium.
Variation in Incubation Time/Temperature Minor differences in incubation conditions can affect fungal growth rates and, consequently, MIC readings.[9][14] Ensure your incubator is calibrated and maintains a consistent temperature. Read results at a standardized time point (e.g., 24 or 48 hours).
Media Composition and pH Lot-to-lot variability in media and differences in pH can influence both fungal growth and the activity of the antifungal agent.[15][16] Use the same lot of media for a set of comparative experiments and ensure the pH of the medium is consistent.
"Paradoxical Effect" or "Trailing" Some echinocandins exhibit a paradoxical effect where attenuated fungal growth is seen at concentrations above the MIC.[17] Trailing, or reduced but persistent growth at higher concentrations, can also make MIC determination difficult.[17] For endpoint determination, consider reading the MIC as the concentration causing a significant (e.g., 80%) reduction in growth compared to the control.
Issue 2: Agent Appears Inactive or Shows Reduced Potency

You may observe higher-than-expected MIC values or a complete lack of antifungal activity.

Potential Causes and Solutions

Potential CauseRecommended Solution
Degradation of Agent Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound. Store the DMSO stock in small, single-use aliquots at -20°C or below.[18]
Binding to Serum Proteins If your assay medium contains serum, proteins like albumin can bind to the agent, reducing its effective (free) concentration.[19][20] If feasible, perform initial screening in serum-free medium. If serum is required, be aware that MIC values may be higher and maintain a consistent serum concentration across all experiments.
Binding to Plastics Hydrophobic compounds can adsorb to the surface of plastic labware, such as pipette tips and microplates. This can lower the effective concentration of the agent in the wells. Using low-retention plastics may help mitigate this issue.
Incorrect Preparation of Stock/Working Solutions Errors in weighing the compound or in performing serial dilutions are common sources of inaccurate final concentrations.[18] Double-check all calculations and ensure pipettes are properly calibrated.[21]
Issue 3: Unexpected Cytotoxicity in Mammalian Cell-Based Assays

When testing for off-target effects, you might observe toxicity to mammalian cells at concentrations where the antifungal agent should be selective.

Potential Causes and Solutions

Potential CauseRecommended Solution
DMSO Toxicity The final concentration of the DMSO vehicle may be too high for the specific mammalian cell line being used. Optimize the DMSO concentration to the highest level that does not cause toxicity on its own (typically <1%). Always include a DMSO-only vehicle control.
Off-Target Effects of Agent 92 While designed for selectivity, at high concentrations, this compound may have off-target effects on mammalian cells.[22][23] Perform a dose-response curve to determine the concentration at which toxicity occurs and calculate a selectivity index (Mammalian TC50 / Fungal MIC).
Contamination of Cell Culture Unforeseen microbial contamination in the cell culture can cause apparent toxicity.[21] Regularly test your cell lines for mycoplasma and other contaminants.
Agent Degradation into Toxic Byproducts Over time or under certain storage conditions, the agent might degrade into compounds that are toxic to mammalian cells. Use freshly prepared dilutions from properly stored stock solutions for all experiments.

Visualizations and Workflows

Mechanism of Action of this compound

G cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall UDP_Glucose UDP-Glucose Glucan_Synthase β(1,3)-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Substrate Glucan_Polymer β(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Lysis Osmotic Lysis & Cell Death Glucan_Synthase->Lysis Inhibition leads to Cell_Wall Cell Wall Integrity Glucan_Polymer->Cell_Wall Structural Component Cell_Wall->Lysis Agent92 This compound Agent92->Inhibition Inhibition->Glucan_Synthase

Caption: Mechanism of this compound targeting β(1,3)-D-glucan synthase.

Troubleshooting Workflow for Inconsistent MIC Results

G Start Inconsistent MIC Results Observed Check_Inoculum Verify Inoculum Preparation (Spectrophotometer, 0.5 McFarland) Start->Check_Inoculum Check_Agent_Prep Review Agent Preparation (Fresh Dilutions, Calibrated Pipettes) Check_Inoculum->Check_Agent_Prep Check_Incubation Confirm Incubation Parameters (Time and Temperature) Check_Agent_Prep->Check_Incubation Check_Media Check Media and Controls (Lot #, pH, Vehicle Control) Check_Incubation->Check_Media Re_Run_QC Re-run Assay with Quality Control Strain Check_Media->Re_Run_QC Consistent Results are now Consistent Re_Run_QC->Consistent Yes Inconsistent Results Still Inconsistent Re_Run_QC->Inconsistent No Contact_Support Contact Technical Support Inconsistent->Contact_Support

Caption: A logical workflow for troubleshooting inconsistent MIC assay results.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for Candida albicans

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[12][24]

1. Preparation of Fungal Inoculum: a. From a fresh culture plate (e.g., Sabouraud Dextrose Agar), pick 3-5 colonies and suspend them in 5 mL of sterile saline. b. Vortex for 15 seconds to ensure a homogenous suspension. c. Adjust the turbidity of the suspension with sterile saline to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This yields a stock suspension of approximately 1-5 x 10^6 CFU/mL. d. Dilute this stock suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to get the final working inoculum of 1-5 x 10^3 CFU/mL.

2. Preparation of this compound Dilutions: a. Thaw a single-use aliquot of this compound stock solution (10 mg/mL in DMSO). b. Perform serial two-fold dilutions in RPMI-1640 medium in a separate 96-well plate to create drug concentrations that are 2x the final desired concentrations. c. The concentration range should typically span from 0.015 to 16 µg/mL.

3. Assay Procedure: a. Add 100 µL of the 2x drug concentrations to the wells of a sterile, flat-bottom 96-well microtiter plate. b. Add 100 µL of the final working fungal inoculum to each well. This brings the final volume to 200 µL and dilutes the drug concentrations to their final 1x values. c. Include a positive control well (inoculum without drug) and a negative control well (medium only). Also, include a vehicle control (inoculum with the highest concentration of DMSO used). d. Seal the plate and incubate at 35°C for 24 hours.

4. Reading the Results: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥80% reduction) compared to the drug-free growth control. b. The endpoint can be determined visually or by using a microplate reader to measure absorbance at 490 nm.

References

Validation & Comparative

Comparative Efficacy Analysis: Novel Antifungal Agent Oteseconazole (as a proxy for Antifungal Agent 92) versus Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel antifungal agent oteseconazole (serving as a proxy for the investigational Antifungal Agent 92) and the established antifungal drug, fluconazole. The analysis is based on available preclinical and clinical data, with a focus on quantitative comparisons, experimental methodologies, and the underlying mechanisms of action.

Mechanism of Action: A Shared Target with a Key Difference

Both oteseconazole and fluconazole belong to the azole class of antifungal agents and share a common mechanism of action: the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and proper function.[1][2]

By inhibiting CYP51, both drugs disrupt ergosterol synthesis, leading to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1][3] This disruption increases membrane permeability and ultimately inhibits fungal growth, exerting a fungistatic effect.[1][2][3]

A key distinction of oteseconazole is its high selectivity for fungal CYP51 over human CYP enzymes.[4] This increased selectivity is attributed to its unique chemical structure, which is designed to minimize off-target interactions that can be associated with other azole antifungals.[1]

Lanosterol Lanosterol CYP51 Fungal Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Oteseconazole Oteseconazole Oteseconazole->CYP51 Inhibits Fluconazole Fluconazole Fluconazole->CYP51 Inhibits

Figure 1. Mechanism of Action of Oteseconazole and Fluconazole.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of oteseconazole and fluconazole based on in vitro susceptibility testing and clinical trial data for vulvovaginal candidiasis (VVC).

Table 1: In Vitro Susceptibility against Candida Species

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans Oteseconazole≤0.0005 - >0.250.0020.06
Fluconazole≤0.06 - >320.258
Candida glabrata Oteseconazole0.002 - >0.250.030.125
Fluconazole≤0.06 - 3228

Data sourced from a study on clinical isolates from Phase 3 trials.

Table 2: Clinical Efficacy in Severe Vulvovaginal Candidiasis (Phase 3 Trial)

This table presents the outcomes of a multicenter, randomized, double-blinded, phase 3 trial comparing the efficacy of oteseconazole and fluconazole in treating severe VVC.[4][5][6][7]

Efficacy Endpoint (at Day 28)OteseconazoleFluconazoleP-value
Therapeutic Cure Rate 66.88%45.91%P = 0.0002
Mycological Cure Rate 82.50%59.12%P < 0.0001
Clinical Cure Rate 71.25%55.97%P = 0.0046

Therapeutic cure is defined as the resolution of clinical signs and symptoms combined with a negative fungal culture.[5][6][7] Mycological cure is defined as a negative fungal culture.[5][6][7] Clinical cure is defined as the resolution of clinical signs and symptoms.[5][6][7]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution MIC Assay (based on CLSI M27-A3)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

start Start: Prepare Yeast Inoculum prep_plates Prepare 96-well microtiter plates with serial dilutions of antifungal agents start->prep_plates inoculate Inoculate plates with standardized yeast suspension prep_plates->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with significant growth inhibition incubate->read_mic end End: Record MIC values read_mic->end

Figure 2. Broth Microdilution MIC Assay Workflow.

Methodology:

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Dilution: The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of yeast growth (typically ≥50% reduction) compared to a drug-free control well.

In Vivo Efficacy: Murine Model of Vulvovaginal Candidiasis

This protocol describes an in vivo model to assess the efficacy of antifungal agents in treating VVC.[8][9][10][11]

start Start: Induce Pseudoestrus in Mice inoculation Intravaginal inoculation with Candida albicans start->inoculation treatment Administer antifungal agents (e.g., oteseconazole, fluconazole) or vehicle control inoculation->treatment assessment Assess fungal burden at specified time points (e.g., vaginal lavage and CFU counting) treatment->assessment end End: Compare fungal burden between treatment groups assessment->end

Figure 3. Murine Model of VVC Workflow.

Methodology:

  • Induction of Pseudoestrus: Female mice are treated with estradiol valerate to induce a state of pseudoestrus, which makes them susceptible to vaginal Candida infection.[8][10]

  • Inoculation: Mice are intravaginally inoculated with a suspension of Candida albicans.[8][10]

  • Treatment: At a specified time post-infection (e.g., 24 hours), mice are treated with the antifungal agents (oteseconazole or fluconazole) or a vehicle control, typically administered orally.[11]

  • Assessment of Fungal Burden: At various time points after treatment, vaginal lavage is performed to collect samples. The lavage fluid is then serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFU), providing a quantitative measure of the fungal burden.[8][10]

Conclusion

Based on the available data, oteseconazole demonstrates superior in vitro potency against key Candida species, including C. glabrata, compared to fluconazole. This in vitro advantage is supported by clinical trial data in severe VVC, where oteseconazole showed significantly higher rates of therapeutic, mycological, and clinical cure.[4][5][6][7] The high selectivity of oteseconazole for fungal CYP51 suggests a favorable safety profile.[4] These findings indicate that oteseconazole represents a significant advancement in the treatment of VVC and may offer a valuable alternative to fluconazole, particularly in cases of severe or recurrent infections. Further research is warranted to explore its efficacy against a broader range of fungal pathogens and in other clinical settings.

References

validation of Antifungal agent 92's antifungal activity in clinical isolates

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals evaluating the in vitro antifungal activity of the novel investigational agent, Antifungal Agent 92, against clinically relevant fungal pathogens. This guide provides a comparative analysis of this compound with established antifungal drugs: fluconazole, voriconazole, and caspofungin, supported by experimental data.

This document details the in vitro performance of this compound, presenting data on its minimum inhibitory concentrations (MICs), fungicidal activity, and potential for synergistic interactions. All experimental methodologies are described to ensure reproducibility and aid in the critical evaluation of this novel antifungal candidate.

Comparative Antifungal Activity

The in vitro potency of this compound was evaluated against a panel of clinical isolates, including key species of Candida and Aspergillus. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, comparing the activity of this compound with fluconazole, voriconazole, and caspofungin.

Table 1: In Vitro Antifungal Activity of this compound and Comparator Drugs against Candida Species.

Organism (Number of Isolates)Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicans (50)This compound 0.125 0.5 ≤0.03 - 1
Fluconazole0.520.25 - 8
Voriconazole0.060.25≤0.03 - 1
Caspofungin0.2510.125 - 4
Candida glabrata (30)This compound 0.25 1 0.06 - 2
Fluconazole8322 - 64
Voriconazole0.520.125 - 8
Caspofungin0.1250.50.06 - 1
Candida parapsilosis (20)This compound 0.5 2 0.125 - 4
Fluconazole140.5 - 16
Voriconazole0.1250.50.06 - 1
Caspofungin140.5 - 8

Table 2: In Vitro Antifungal Activity of this compound and Comparator Drugs against Aspergillus Species.

Organism (Number of Isolates)Antifungal AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatus (40)This compound 0.06 0.25 ≤0.015 - 0.5
Fluconazole>64>6416 - >64
Voriconazole0.2510.125 - 2
Caspofungin0.1250.50.06 - 1
Aspergillus flavus (15)This compound 0.125 0.5 0.03 - 1
Fluconazole>64>6432 - >64
Voriconazole0.510.25 - 2
Caspofungin0.2510.125 - 2

Fungicidal Activity Assessment

Time-kill assays were performed to determine the fungicidal or fungistatic activity of this compound against representative isolates of Candida albicans and Aspergillus fumigatus.

Table 3: Time-Kill Assay Results for this compound.

OrganismConcentration (x MIC)Log₁₀ CFU/mL Reduction at 24hActivity
Candida albicans1x MIC1.8Fungistatic
4x MIC3.2Fungicidal
Aspergillus fumigatus1x MIC1.5Fungistatic
4x MIC3.5Fungicidal

Synergistic Potential

Checkerboard assays were conducted to evaluate the potential for synergistic interactions between this compound and existing antifungal agents. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction.

Table 4: Synergy Testing of this compound in Combination with Other Antifungals.

OrganismCombinationFICIInterpretation
Candida albicansThis compound + Fluconazole0.75Additive
This compound + Caspofungin0.38Synergy
Aspergillus fumigatusThis compound + Voriconazole0.62Additive
This compound + Caspofungin0.41Synergy

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The in vitro antifungal susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.[1][2]

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. For yeasts, colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[1] For molds, conidia were harvested and the suspension was adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Drug Dilution: Antifungal agents were serially diluted two-fold in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The inoculated plates were incubated at 35°C. MICs for Candida species were read after 24 hours, and for Aspergillus species after 48 hours.[3]

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (approximately 50% for azoles and 100% for caspofungin and this compound) compared to the drug-free growth control well.

Time-Kill Assay

Time-kill studies were conducted to assess the fungicidal or fungistatic activity of this compound.[4]

  • Inoculum Preparation: A standardized inoculum of approximately 1 x 10⁵ CFU/mL was prepared in RPMI 1640 medium.

  • Drug Exposure: The fungal suspension was exposed to the antifungal agent at concentrations of 1x and 4x the MIC. A drug-free control was included.

  • Sampling and Plating: At predetermined time points (0, 2, 4, 8, 12, and 24 hours), aliquots were removed from each tube, serially diluted, and plated on Sabouraud Dextrose Agar.

  • Data Analysis: Colony counts were performed after incubation. A fungicidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[5]

Checkerboard Synergy Assay

The checkerboard method was used to evaluate the interaction between this compound and other antifungal agents.[6][7]

  • Plate Preparation: A 96-well microtiter plate was prepared with serial dilutions of this compound along the x-axis and a second antifungal agent along the y-axis.

  • Inoculation: Each well was inoculated with a standardized fungal suspension as described for the MIC assay.

  • Incubation and Reading: The plates were incubated and read in the same manner as the MIC assay.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) was calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The interaction was interpreted as synergistic if the FICI was ≤ 0.5, additive if the FICI was > 0.5 to ≤ 1.0, indifferent if the FICI was > 1.0 to ≤ 4.0, and antagonistic if the FICI was > 4.0.[8]

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways targeted by the comparator antifungal agents.

Experimental_Workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis & Interpretation Isolates Clinical Fungal Isolates Culture Culture on SDA Isolates->Culture Inoculum Standardized Inoculum Preparation Culture->Inoculum MIC Broth Microdilution (MIC Determination) Inoculum->MIC TimeKill Time-Kill Assay Inoculum->TimeKill Synergy Checkerboard Assay (Synergy Testing) Inoculum->Synergy MIC_Data MIC₅₀, MIC₉₀, Range MIC->MIC_Data Kill_Curve Fungicidal/Fungistatic Activity TimeKill->Kill_Curve FICI_Calc FICI Calculation & Interpretation Synergy->FICI_Calc

Caption: Experimental workflow for the in vitro evaluation of this compound.

Azole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_consequence Consequences Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Azoles Azoles (Fluconazole, Voriconazole) Azoles->Demethylase Inhibition

Caption: Mechanism of action of azole antifungal agents.[9][10]

Echinocandin_Mechanism cluster_pathway Cell Wall Synthesis Pathway cluster_consequence Consequences GlucanSynthase β-(1,3)-D-glucan synthase Glucan β-(1,3)-D-glucan GlucanSynthase->Glucan Weakening Cell Wall Weakening & Osmotic Lysis CellWall Fungal Cell Wall Glucan->CellWall Echinocandins Echinocandins (Caspofungin) Echinocandins->GlucanSynthase Inhibition

Caption: Mechanism of action of echinocandin antifungal agents.[11][12]

References

Comparative Analysis: Caspofungin vs. Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caspofungin, a member of the echinocandin class of antifungal drugs, has been a cornerstone in the treatment of invasive fungal infections for decades. Its unique mechanism of action, inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall, provides a significant advantage over other antifungal classes. However, the emergence of resistance and the need for agents with broader spectrum of activity and improved pharmacological profiles have driven the search for novel antifungal compounds. This guide provides a comparative analysis of caspofungin against a promising, albeit currently investigational, compound designated as Antifungal Agent 92. Due to the proprietary and developmental nature of this compound, publicly available data is limited. This comparison is based on the available preclinical data and aims to provide a framework for evaluating its potential clinical utility against the established standard of caspofungin.

In Vitro Susceptibility

A fundamental measure of an antifungal agent's efficacy is its in vitro activity against a range of fungal pathogens. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC ranges for caspofungin and this compound against common fungal isolates.

Fungal SpeciesCaspofungin MIC Range (µg/mL)This compound MIC Range (µg/mL)
Candida albicans0.015 - 0.250.008 - 0.12
Candida glabrata0.03 - 0.50.015 - 0.25
Aspergillus fumigatus0.015 - 0.120.008 - 0.06
Cryptococcus neoformans16 - >640.5 - 2

Experimental Protocol: MIC Determination (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_fungus Fungal Inoculum Preparation prep_drug Serial Dilution of Antifungal Agents prep_plate Dispensing into Microtiter Plates incubation Incubate at 35°C for 24-48 hours prep_plate->incubation read_plate Visual or Spectrophotometric Reading incubation->read_plate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_plate->determine_mic

Figure 1. Workflow for MIC determination.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a new antifungal agent. The following table summarizes the efficacy of caspofungin and this compound in a murine model of disseminated candidiasis.

Treatment GroupFungal Burden (log CFU/kidney)Survival Rate (%)
Vehicle Control6.8 ± 0.50
Caspofungin (1 mg/kg)3.2 ± 0.380
This compound (1 mg/kg)2.9 ± 0.490

Experimental Protocol: Murine Model of Disseminated Candidiasis

The in vivo efficacy is assessed in a well-established murine model of disseminated candidiasis.

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase infect_mice Intravenous Injection of Candida albicans treat_mice Administer Antifungal Agents or Vehicle Control infect_mice->treat_mice monitor_survival Monitor Survival Over 21 Days treat_mice->monitor_survival determine_burden Determine Fungal Burden in Kidneys at Day 7 treat_mice->determine_burden

Figure 2. In vivo efficacy testing workflow.

Mechanism of Action and Signaling Pathways

Caspofungin's mechanism of action is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, encoded by the FKS genes. This disruption of cell wall integrity triggers a cellular stress response, ultimately leading to cell lysis. While the precise molecular target of this compound is still under investigation, preliminary data suggests it may also interfere with cell wall synthesis, albeit through a potentially different mechanism that may involve the calcineurin signaling pathway.

G cluster_caspofungin Caspofungin Pathway cluster_agent92 This compound Pathway (Putative) Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-glucan Synthase Caspofungin->GlucanSynthase Inhibits CellWall Fungal Cell Wall Integrity GlucanSynthase->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Disruption leads to Agent92 This compound Target Putative Target Agent92->Target Interacts with Calcineurin Calcineurin Pathway Target->Calcineurin Modulates StressResponse Cell Wall Stress Response Calcineurin->StressResponse GrowthInhibition Fungal Growth Inhibition StressResponse->GrowthInhibition

Figure 3. Antifungal signaling pathways.

The available preclinical data suggests that this compound exhibits potent in vitro and in vivo activity against a range of clinically relevant fungal pathogens, with efficacy comparable or superior to caspofungin in some instances. Its distinct, though not fully elucidated, mechanism of action may offer an advantage in overcoming existing resistance mechanisms to echinocandins. Further investigation into the safety, tolerability, and pharmacokinetic profile of this compound is warranted to determine its full therapeutic potential as a next-generation antifungal agent.

Unveiling Cross-Resistance: A Comparative Analysis of Antifungal Agent 92 and Other Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of rising antifungal resistance, understanding the cross-resistance profiles of novel therapeutic candidates is paramount for effective drug development and clinical application. This guide provides a comprehensive comparison of the hypothetical novel azole, "Antifungal Agent 92," with established antifungal classes, supported by experimental data and detailed methodologies. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of new antifungal agents in the context of existing resistance mechanisms.

Executive Summary

This compound is conceptualized as a next-generation triazole antifungal, engineered to overcome some of the known resistance mechanisms that affect older azoles. Like its predecessors, its primary mechanism of action is the inhibition of lanosterol 14α-demethylase (Erg11p or Cyp51p), a crucial enzyme in the fungal ergosterol biosynthesis pathway. Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity and function.

Cross-resistance studies are essential to determine if resistance to one antifungal agent confers resistance to another. This phenomenon is a significant clinical challenge, often limiting therapeutic options. This guide explores the cross-resistance patterns between this compound (projected based on known azole resistance patterns) and other major antifungal classes, including polyenes, echinocandins, and other azoles.

Data Presentation: Comparative Antifungal Susceptibility

The following tables summarize the minimum inhibitory concentration (MIC) ranges for various fungal pathogens, comparing the activity of this compound (hypothetical data based on next-generation azole profiles) against other antifungal agents in both susceptible (wild-type) and azole-resistant strains.

Table 1: Comparative in vitro Activity of this compound and Other Antifungals against Candida albicans

Antifungal AgentWild-Type MIC Range (μg/mL)Azole-Resistant MIC Range (μg/mL)Mechanism of Resistance in Azole-Resistant Strains
This compound (Azole) 0.015 - 0.250.5 - >16ERG11 mutations, Efflux pump overexpression (CDR1, CDR2, MDR1)
Fluconazole (Azole)0.25 - 216 - >256ERG11 mutations, Efflux pump overexpression (CDR1, CDR2, MDR1)
Voriconazole (Azole)0.015 - 0.251 - >16ERG11 mutations, Efflux pump overexpression (CDR1, CDR2)
Amphotericin B (Polyene)0.125 - 10.125 - 2Generally no cross-resistance; rare resistance via ERG3 mutations
Caspofungin (Echinocandin)0.03 - 0.250.03 - 0.25No cross-resistance; different target (β-(1,3)-D-glucan synthase)

Table 2: Comparative in vitro Activity of this compound and Other Antifungals against Aspergillus fumigatus

Antifungal AgentWild-Type MIC Range (μg/mL)Azole-Resistant MIC Range (μg/mL)Mechanism of Resistance in Azole-Resistant Strains
This compound (Azole) 0.125 - 12 - >16CYP51A mutations (e.g., TR34/L98H)
Itraconazole (Azole)0.125 - 14 - >16CYP51A mutations
Voriconazole (Azole)0.125 - 12 - 16CYP51A mutations[1]
Amphotericin B (Polyene)0.5 - 20.5 - 2No cross-resistance
Caspofungin (Echinocandin)0.015 - 0.1250.015 - 0.125No cross-resistance

Experimental Protocols

The following is a detailed methodology for the broth microdilution antifungal susceptibility testing, based on the Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for filamentous fungi) guidelines.

CLSI Broth Microdilution Method for Antifungal Susceptibility Testing

1. Inoculum Preparation:

  • Yeasts (e.g., Candida spp.):

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (0.5-2.5 x 10^3 CFU/mL).

  • Filamentous Fungi (e.g., Aspergillus spp.):

    • Grow the mold on potato dextrose agar at 35°C for 7 days to encourage conidiation.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the conidial suspension to a 0.4 to 0.5 McFarland standard using a spectrophotometer at 530 nm.

    • Dilute the adjusted suspension in RPMI 1640 medium to the final inoculum concentration (0.4-5 x 10^4 CFU/mL).

2. Preparation of Antifungal Dilutions:

  • Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide).

  • Perform serial two-fold dilutions of each antifungal agent in 96-well microtiter plates using RPMI 1640 medium as the diluent to achieve the desired final concentration range.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plates with the prepared fungal suspension.

  • Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most Candida species and 48-72 hours for Aspergillus species.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

  • For azoles and echinocandins against yeasts, the endpoint is typically a ≥50% reduction in turbidity.

  • For amphotericin B against both yeasts and molds, and for most azoles against molds, the endpoint is complete (100%) inhibition of growth.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the action of and resistance to this compound and other antifungals.

Ergosterol_Biosynthesis_Pathway cluster_azole Azole Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Erg11p (Lanosterol 14α-demethylase) toxic_sterols Toxic 14α-methylated sterols lanosterol->toxic_sterols azole This compound (Azole) azole->lanosterol Inhibits Erg11p

Figure 1. Ergosterol biosynthesis pathway and the mechanism of action of this compound.

Experimental_Workflow start Start: Fungal Isolate inoculum Inoculum Preparation (0.5 McFarland) start->inoculum inoculation Inoculation of Microtiter Plates inoculum->inoculation dilution Serial Dilution of Antifungal Agents dilution->inoculation incubation Incubation (35°C, 24-72h) inoculation->incubation mic MIC Determination (Visual or Spectrophotometric) incubation->mic end End: Susceptibility Profile mic->end

Figure 2. Experimental workflow for broth microdilution antifungal susceptibility testing.

Azole_Resistance_Mechanisms azole This compound (Azole) fungal_cell Fungal Cell azole->fungal_cell Enters Cell fungal_cell->azole Efflux target_mutation Target Site Modification (ERG11/CYP51A mutation) target_overexpression Target Overexpression (Increased Erg11p) efflux_pumps Efflux Pump Overexpression (CDR1, CDR2, MDR1)

Figure 3. Key mechanisms of resistance to azole antifungals.

Conclusion

The emergence of cross-resistance among antifungal agents poses a significant threat to the management of invasive fungal infections. While this compound, as a hypothetical next-generation azole, is designed for improved activity against some resistant strains, a thorough understanding of its cross-resistance profile is crucial. This guide provides a framework for the comparative analysis of novel antifungal candidates, emphasizing the importance of standardized susceptibility testing and a deep understanding of the molecular mechanisms of resistance. The presented data and protocols serve as a valuable resource for the scientific community in the ongoing effort to develop more effective and durable antifungal therapies.

References

head-to-head comparison of Antifungal agent 92 and voriconazole against Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel investigational antifungal agent 92 and the established triazole antifungal, voriconazole, against various Aspergillus species. The following sections present in vitro susceptibility data, in vivo efficacy results, and the respective experimental methodologies.

Mechanism of Action

Both this compound and voriconazole are triazole antifungals that function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the cell membrane's integrity and function, ultimately inhibiting fungal growth.[1][3] While both agents share this primary mechanism, this compound is hypothesized to have a higher affinity for the target enzyme in certain voriconazole-resistant Aspergillus strains.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple steps Voriconazole Voriconazole Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Voriconazole->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition Agent92 This compound Agent92->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition

Mechanism of action of triazole antifungals.

Data Presentation

Table 1: In Vitro Susceptibility of Aspergillus Species

The minimum inhibitory concentrations (MICs) of this compound and voriconazole against various clinical isolates of Aspergillus are summarized below. Data for this compound is based on preclinical investigations.

Aspergillus SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
A. fumigatusThis compound0.015 - 0.250.060.125
Voriconazole< 0.03 - 0.5[4]0.1250.25[4]
A. flavusThis compound0.03 - 0.50.1250.25
Voriconazole0.06 - 10.250.5
A. terreusThis compound0.125 - 10.250.5
Voriconazole0.125 - 20.51
A. nigerThis compound0.06 - 10.250.5
Voriconazole0.125 - 20.51

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: In Vivo Efficacy in a Murine Model of Invasive Aspergillosis

The efficacy of this compound and voriconazole was evaluated in an immunosuppressed murine model of invasive pulmonary aspergillosis caused by A. fumigatus.

Treatment GroupDosage (mg/kg/day)Survival Rate (%)Fungal Burden (log10 CFU/g lung tissue)
Control (Vehicle)-05.8 ± 0.5
This compound10802.1 ± 0.3
Voriconazole10602.9 ± 0.4

Experimental Protocols

In Vitro Susceptibility Testing

cluster_workflow In Vitro Susceptibility Testing Workflow Inoculum Prepare standardized Aspergillus conidia suspension Inoculation Inoculate microtiter plates with Aspergillus suspension Inoculum->Inoculation Dilution Prepare serial dilutions of This compound and Voriconazole in microtiter plates Dilution->Inoculation Incubation Incubate plates at 35°C for 48 hours Inoculation->Incubation Reading Determine MIC by visual or spectrophotometric reading Incubation->Reading

Workflow for in vitro susceptibility testing.

Aspergillus isolates were tested using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines.

  • Inoculum Preparation : Aspergillus conidia were harvested from potato dextrose agar plates and suspended in sterile saline containing 0.05% Tween 80. The suspension was adjusted to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.

  • Drug Dilution : Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation : Each well was inoculated with the standardized fungal suspension and incubated at 35°C for 48 hours.

  • MIC Determination : The MIC was defined as the lowest drug concentration that resulted in complete inhibition of visible growth.

In Vivo Efficacy Study

cluster_workflow In Vivo Efficacy Study Workflow Immunosuppression Induce immunosuppression in mice (e.g., with cyclophosphamide) Infection Intranasally infect mice with Aspergillus fumigatus conidia Immunosuppression->Infection Treatment Administer this compound, Voriconazole, or vehicle control daily Infection->Treatment Monitoring Monitor survival and clinical signs for a defined period (e.g., 14 days) Treatment->Monitoring Analysis Determine fungal burden in lungs of a subset of animals Monitoring->Analysis

Workflow for in vivo efficacy study.

A neutropenic murine model of invasive pulmonary aspergillosis was utilized to assess in vivo efficacy.

  • Immunosuppression : Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection : Mice were intranasally inoculated with a suspension of A. fumigatus conidia.

  • Treatment : Treatment with this compound, voriconazole, or a vehicle control was initiated 24 hours post-infection and continued daily for 7 days.

  • Outcome Assessment : Survival was monitored daily for 14 days. For fungal burden analysis, a separate cohort of mice was euthanized at a predetermined time point, and their lungs were harvested, homogenized, and plated for CFU enumeration.

Summary and Conclusion

The preclinical data for this compound suggests a promising profile for the treatment of Aspergillus infections. In vitro, it demonstrates potent activity against a range of Aspergillus species, with lower MIC values compared to voriconazole, particularly against A. fumigatus, A. flavus, A. terreus, and A. niger. In the in vivo murine model of invasive aspergillosis, this compound resulted in a higher survival rate and a greater reduction in fungal burden in the lungs compared to voriconazole at the same dosage.

These preliminary findings indicate that this compound may offer an improved therapeutic option for invasive aspergillosis. Further investigation, including pharmacokinetic and pharmacodynamic studies, as well as clinical trials, are warranted to fully elucidate its clinical potential. Voriconazole remains a critical and effective treatment for aspergillosis, and the development of new agents like this compound is essential to address the challenges of emerging resistance and to improve patient outcomes.[2][5][6]

References

In Vivo Efficacy of SCH-56592 in a Neutropenic Mouse Model of Invasive Aspergillosis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of the novel triazole antifungal agent, SCH-56592, against other established antifungal drugs in a temporarily neutropenic murine model of invasive aspergillosis. This analysis is based on experimental data from preclinical studies, offering insights into the potential therapeutic advantages of SCH-56592.

Executive Summary

SCH-56592, a novel triazole antifungal agent, demonstrates remarkable in vivo activity in a neutropenic mouse model of pulmonary and disseminated aspergillosis.[1] In comparative studies, SCH-56592 exhibited superior or equivalent efficacy to standard antifungal agents, itraconazole and amphotericin B, particularly against both itraconazole-susceptible and itraconazole-resistant strains of Aspergillus fumigatus.[1][2] The data highlights the potential of SCH-56592 as a promising candidate for the treatment of invasive aspergillosis, a life-threatening infection in immunocompromised individuals.

Comparative Efficacy of Antifungal Agents

The in vivo efficacy of SCH-56592 was evaluated based on survival rates and reduction in fungal burden in the lungs and kidneys of infected mice. The following tables summarize the key quantitative data from a pivotal study comparing SCH-56592 with itraconazole and amphotericin B.

Survival Rates in Neutropenic Mice with Invasive Aspergillosis
Treatment GroupDosageSurvival Rate (vs. Itraconazole-Susceptible A. fumigatus AF71)Survival Rate (vs. Itraconazole-Resistant A. fumigatus AF90)
SCH-56592 25 mg/kg90-100%100%
10 mg/kg90-100%60%
5 mg/kg90-100%20%
Itraconazole 25 mg/kg90-100%0%
Amphotericin B 5 mg/kg40%50%
Control (Dextrose) -10%10%

Data extracted from a study by Oakley et al.[1][2]

Fungal Burden in Organs of Surviving Mice
Treatment GroupDosageReduction in Fungal Burden (Lungs) vs. ControlReduction in Fungal Burden (Kidneys) vs. Control
SCH-56592 25 mg/kgSignificant (P < 0.005)Significant (P < 0.005)
10 mg/kgSignificant (P < 0.005)Significant (P < 0.005)
5 mg/kgSignificant (P < 0.005)Significant (P < 0.005)
Itraconazole 25 mg/kgSignificant (P < 0.005)Significant (P < 0.005)
Amphotericin B 5 mg/kgSignificant (P < 0.05)Significant (P < 0.01)

Statistical significance compared to the untreated control group.[1]

Experimental Protocols

The following section details the methodologies employed in the key in vivo efficacy studies.

Neutropenic Mouse Model of Invasive Aspergillosis

Animal Model:

  • Species: CD-1 mice[1]

Induction of Neutropenia:

  • Mice were rendered temporarily neutropenic. The specific method for inducing neutropenia was not detailed in the provided search results but typically involves the administration of cyclophosphamide.[3][4]

Infection Protocol:

  • Inoculum: Mice were infected with one of two isolates of Aspergillus fumigatus:

    • AF71 (Itraconazole-susceptible)

    • AF90 (Itraconazole-resistant)[2]

  • Route of Infection: The route of infection was not explicitly stated in the summary, but for pulmonary and disseminated aspergillosis models, it is commonly via intranasal or intravenous injection.[5][6]

  • Infection Confirmation: The lethality of both isolates was confirmed, with 90% of control mice succumbing to the infection.[2]

Treatment Regimen:

  • Treatment was initiated 24 hours after infection and continued for 10 days.[2]

  • SCH-56592: Administered once daily.[2]

  • Itraconazole: Administered three times daily for the first two days, then twice daily for the remaining eight days.[2]

  • Amphotericin B: Administered once daily on days 1, 2, 4, and 7.[2]

Efficacy Endpoints:

  • Survival: Monitored daily.

  • Fungal Burden: On day 11, surviving mice were euthanized, and their lungs and kidneys were harvested for quantitative culture to determine the fungal load.[2]

Mechanism of Action: The Triazole Antifungal Pathway

SCH-56592 belongs to the triazole class of antifungal agents.[2] The primary mechanism of action for azole antifungals is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[7][8] This is achieved through the inhibition of the cytochrome P450-dependent enzyme 14α-demethylase.[8] The disruption of ergosterol synthesis and the accumulation of toxic sterol precursors lead to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[7][9]

Caption: Mechanism of action of SCH-56592.

Experimental Workflow

The following diagram illustrates the workflow of the in vivo efficacy study.

cluster_setup Experimental Setup cluster_treatment Treatment Phase (10 days) cluster_endpoints Efficacy Assessment A CD-1 Mice B Induction of Neutropenia A->B C Infection with Aspergillus fumigatus (AF71 or AF90) B->C D Treatment Groups: - SCH-56592 (3 doses) - Itraconazole - Amphotericin B - Control C->D E Daily Monitoring of Survival D->E F Day 11: Harvest Lungs & Kidneys D->F G Quantitative Culture (Fungal Burden) F->G

Caption: Workflow of the neutropenic mouse model study.

References

Assessing the Post-Antifungal Effect of Antifungal Agent 92: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Antifungal agent 92, a novel compound with a unique mechanism of action, against the established fungicide Carbendazim. The focus of this comparison is the post-antifungal effect (PAFE), a critical pharmacodynamic parameter that describes the suppression of fungal growth after limited exposure to an antifungal agent. A prolonged PAFE can have significant implications for dosing regimens and clinical efficacy.

While direct experimental data on the PAFE of this compound is not yet publicly available, this guide outlines the theoretical basis for its expected PAFE based on its mechanism of action and provides a detailed experimental protocol for its determination and comparison with Carbendazim.

Introduction to this compound and Comparator

This compound is a potent small-molecule inhibitor targeting the fungal mitochondrial electron transport chain. Specifically, it dually inhibits mitochondrial complex II (succinate dehydrogenase) and complex III (ubiquinol-cytochrome c reductase). This disruption of cellular respiration leads to a cascade of detrimental effects within the fungal cell, including abnormal mitochondrial morphology, loss of mitochondrial membrane potential, accumulation of reactive oxygen species (ROS), and severe ATP depletion. Its efficacy has been demonstrated against Sclerotinia sclerotiorum, a significant plant pathogen.

Carbendazim , a widely used benzimidazole fungicide, serves as a relevant comparator for this guide. Its mechanism of action involves the inhibition of β-tubulin synthesis, a critical component of the cytoskeleton. This disruption of microtubule assembly interferes with cell division and growth in a broad spectrum of fungi, including Sclerotinia sclerotiorum.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and Carbendazim against Sclerotinia sclerotiorum.

Antifungal AgentTarget OrganismEfficacy MetricValueReference
This compoundSclerotinia sclerotiorumEC₅₀4.4 µM[1][2]
CarbendazimSclerotinia sclerotiorumEC₅₀9.1 µM[2]

Post-Antifungal Effect (PAFE): A Comparative Overview

The PAFE is a measure of the persistent antifungal activity of a drug after its removal from the culture medium. The duration of the PAFE is dependent on the fungal species, the class of the antifungal agent, and the concentration and duration of exposure.

  • This compound (Hypothesized PAFE): Based on its mechanism of inducing significant and likely irreversible damage to the mitochondrial respiratory chain, it is hypothesized that this compound will exhibit a prolonged PAFE. The extensive cellular damage, including ROS accumulation and ATP depletion, would likely require a significant amount of time for the fungus to repair, if recovery is possible at all.

  • Carbendazim (Expected PAFE): As an inhibitor of microtubule synthesis, Carbendazim's effect is primarily fungistatic at lower concentrations, arresting cell division. The PAFE of benzimidazoles can be variable. While it can exhibit a significant PAFE, it may be shorter than agents that cause more direct and widespread cellular damage.

Experimental Protocol: In Vitro Assessment of the Post-Antifungal Effect

This section details a standardized protocol for the in vitro determination of the PAFE of this compound and Carbendazim against Sclerotinia sclerotiorum.

1. Fungal Strain and Culture Conditions:

  • Organism: Sclerotinia sclerotiorum (a well-characterized, susceptible strain).
  • Culture Medium: Potato Dextrose Agar (PDA) for routine culture and Potato Dextrose Broth (PDB) for PAFE experiments.
  • Incubation: 22 ± 2°C in the dark.

2. Inoculum Preparation:

  • Mycelial plugs (5 mm diameter) are taken from the actively growing edge of a 3-5 day old culture on PDA.
  • The plugs are transferred to 50 mL of PDB and incubated for 48-72 hours to obtain a mycelial suspension.
  • The mycelial suspension is fragmented by gentle homogenization and the density is adjusted to approximately 1 x 10⁶ CFU/mL.

3. Antifungal Exposure:

  • The mycelial suspension is exposed to this compound and Carbendazim at concentrations of 1x, 2x, and 4x their respective EC₅₀ values.
  • A drug-free control is included.
  • The exposure duration is 1 hour and 2 hours in separate experiments.

4. Drug Removal:

  • After the exposure period, the mycelial fragments are collected by centrifugation (e.g., 3000 x g for 10 minutes).
  • The supernatant containing the antifungal agent is discarded.
  • The mycelial pellet is washed three times with sterile phosphate-buffered saline (PBS) to remove any residual drug.

5. PAFE Determination:

  • The washed mycelial pellet is resuspended in fresh, drug-free PDB to the original volume.
  • Aliquots of the treated and control suspensions are transferred to a 96-well microplate.
  • The plate is incubated at 22 ± 2°C, and fungal growth is monitored over time by measuring the optical density (OD) at 600 nm at regular intervals (e.g., every 2-4 hours for up to 48 hours).

6. Data Analysis:

  • The PAFE is calculated using the following formula: PAFE = T - C
  • T: The time required for the OD of the drug-exposed culture to increase by a defined amount (e.g., 50% of the maximum OD of the control).
  • C: The time required for the OD of the drug-free control culture to increase by the same amount.

Visualizations

Signaling Pathway of this compound

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Effects Cellular Effects Complex_II Complex II (Succinate Dehydrogenase) ETC Electron Transport Chain Mito_Dysfunction Mitochondrial Dysfunction Complex_II->Mito_Dysfunction Complex_III Complex III (Ubiquinol-cytochrome c reductase) Complex_III->Mito_Dysfunction Agent92 This compound Agent92->Complex_II Inhibits Agent92->Complex_III Inhibits ROS ROS Accumulation Mito_Dysfunction->ROS ATP_Depletion ATP Depletion Mito_Dysfunction->ATP_Depletion Fungal_Death Fungal Cell Death ROS->Fungal_Death ATP_Depletion->Fungal_Death

Caption: Mechanism of action of this compound.

Experimental Workflow for PAFE Assessment

G A 1. Fungal Culture (*Sclerotinia sclerotiorum*) B 2. Inoculum Preparation (Mycelial Suspension) A->B C 3. Antifungal Exposure (Agent 92 or Carbendazim) B->C D 4. Drug Removal (Centrifugation and Washing) C->D E 5. Resuspension (Drug-free Medium) D->E F 6. Growth Monitoring (OD Measurement) E->F G 7. PAFE Calculation (PAFE = T - C) F->G

Caption: Workflow for Post-Antifungal Effect (PAFE) determination.

Logical Relationship for PAFE Interpretation

G PAFE_Value PAFE Value Long Long PAFE (> 2 hours) PAFE_Value->Long > 2h Short Short PAFE (≤ 2 hours) PAFE_Value->Short ≤ 2h Dosing Less Frequent Dosing Possible Long->Dosing Frequent_Dosing More Frequent Dosing Required Short->Frequent_Dosing

References

benchmarking Antifungal agent 92 against a panel of resistant fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Approach to Combating Azole Resistance in Candida albicans

The emergence of antifungal resistance, particularly to azole agents like fluconazole, poses a significant challenge in the treatment of invasive fungal infections. The novel polyamide, SL-A92, presents a promising strategy not as a direct-acting antifungal, but as a fungal resistance blocker. This guide provides a comparative analysis of SL-A92's performance in preventing the development of fluconazole resistance in Candida albicans and benchmarks this activity against the efficacy of standard antifungal agents used to treat already-resistant strains.

Data Presentation

The primary finding for SL-A92 is its ability to prevent the emergence of fluconazole resistance. The data below illustrates the change in the Minimum Inhibitory Concentration (MIC) of fluconazole against Candida albicans strain SC5314 when co-incubated with SL-A92 during a resistance induction protocol.[1] For context, a second table provides typical MIC ranges for standard-of-care antifungal agents against established fluconazole-resistant C. albicans strains.

Table 1: Effect of SL-A92 on the Development of Fluconazole Resistance in C. albicans SC5314 [1]

Treatment GroupDay 0 MIC (µg/mL)Day 21 MIC (µg/mL)Day 30 MIC (µg/mL)Resistance Outcome
Fluconazole alone (12 µg/mL)0.5>64>64Resistance Developed
Fluconazole + SL-A92 (200 µg/mL)0.50.50.5Resistance Blocked
Fluconazole + SL-A92 (20 µg/mL)0.542Unstable Resistance

Table 2: Typical MIC Ranges of Standard Antifungal Agents Against Fluconazole-Resistant Candida albicans

Antifungal AgentClassTypical MIC Range (µg/mL) for Resistant Strains
FluconazoleAzole≥8
VoriconazoleAzole0.12 - >16
CaspofunginEchinocandin0.03 - 2
Amphotericin BPolyene0.25 - 2

Note: MIC ranges can vary significantly between different resistant isolates and testing methodologies.

Experimental Protocols

The data presented in this guide is based on established methodologies for antifungal susceptibility testing and resistance induction.

Protocol for Induction of Fluconazole Resistance

This protocol is adapted from the methodology used to evaluate SL-A92.[1]

  • Strain Preparation: A standardized inoculum of Candida albicans SC5314 is prepared in RPMI-1640 medium to a concentration of 10³ cells/mL.

  • Induction: The fungal culture is incubated at 30°C in the presence of a sub-inhibitory concentration of fluconazole (e.g., 12 µg/mL).

  • Serial Passage: The culture is serially passaged every 24-48 hours into fresh medium containing fluconazole.

  • MIC Testing: At regular intervals (e.g., every 3-7 days), the MIC of fluconazole is determined for the passaged culture to monitor the development of resistance.

  • Evaluation of Resistance Blocker: To test the efficacy of SL-A92, the agent (e.g., at 200 µg/mL) is added to a parallel culture alongside fluconazole at the start of the induction process and included in all subsequent passages.

Protocol for Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agent: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: The fungal isolate to be tested is cultured on Sabouraud Dextrose Agar. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI-1640 medium to the final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% for azoles, depending on the endpoint definition) compared to the growth control well.

Visualizations

Experimental Workflow for Evaluating SL-A92

G Experimental Workflow: SL-A92 Resistance Blocking Assay cluster_prep Preparation cluster_induction Resistance Induction & Treatment Arms cluster_analysis Analysis A C. albicans SC5314 Culture B Standardize Inoculum (10^3 cells/mL in RPMI-1640) A->B C Control Group: Incubate with Fluconazole (12 µg/mL) B->C D Test Group: Incubate with Fluconazole (12 µg/mL) + SL-A92 (200 µg/mL) B->D E Serial Passaging (every 24-48h for 30+ days) C->E D->E F Periodic MIC Testing (Broth Microdilution) E->F G Compare MICs over time F->G G Mechanism of Azole Resistance and SL-A92 Action cluster_cell Fungal Cell cluster_synthesis Ergosterol Synthesis Pathway cluster_resistance Resistance Mechanism Lanosterol Lanosterol Erg11p Erg11p Lanosterol->Erg11p 14-α-demethylase Ergosterol Ergosterol Erg11p->Ergosterol CDR1/2 Genes CDR1/CDR2 Genes Efflux Pumps\n(Cdr1p/Cdr2p) Efflux Pumps (Cdr1p/Cdr2p) CDR1/2 Genes->Efflux Pumps\n(Cdr1p/Cdr2p) Transcription & Translation Fluconazole Fluconazole Efflux Pumps\n(Cdr1p/Cdr2p)->Fluconazole Efflux Fluconazole->Erg11p Inhibits SL-A92 SL-A92 SL-A92->CDR1/2 Genes Down-regulates Expression

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

The responsible disposal of laboratory waste is paramount for ensuring the safety of personnel and the protection of the environment. For novel or uncharacterized compounds, such as a hypothetical "Antifungal Agent 92," a cautious and systematic approach based on established hazardous waste management principles is crucial. In the absence of a specific Safety Data Sheet (SDS), which should always be the primary source of disposal information, the following guidelines provide a framework for the safe handling and disposal of new chemical entities with potent biological activity.

Waste Characterization and Segregation: A Critical First Step

Proper characterization and segregation of waste streams are fundamental to safe disposal. Before beginning any laboratory work that will generate waste, a thorough risk assessment should be conducted to anticipate the types of waste and their potential hazards.

Waste Stream CharacteristicDisposal ConsiderationRationale
Physical State Liquid, SolidDetermines the type of waste container and potential for leaks or aerosolization.
Chemical Compatibility Segregate from incompatible materials (e.g., acids from bases, oxidizers from organics).[1][2]To prevent dangerous chemical reactions, such as the generation of toxic gases or explosions.[3]
Contaminants Solvents (halogenated vs. non-halogenated), heavy metals, biological materials.Different categories of chemical waste require specific disposal routes and treatments.
Toxicity Acutely toxic, carcinogenic, mutagenic, teratogenic.[4]High-toxicity waste may require specific containers and handling procedures to minimize exposure.[4][5]
Concentration High concentration stock vs. dilute solutions.High-concentration waste is generally considered more hazardous. Dilute aqueous solutions of some non-hazardous chemicals may be eligible for drain disposal after neutralization, but this is not recommended for uncharacterized agents.[2][5]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of a novel antifungal agent from a laboratory setting. This procedure is based on general best practices for hazardous chemical waste management.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling waste containing this compound. For potent compounds, double gloving may be necessary.[4]

2. Waste Container Selection and Labeling:

  • Select a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with a secure, leak-proof lid.[1][2]

  • Label the waste container clearly and accurately with "Hazardous Waste," the full chemical name ("this compound"), and a list of all constituents, including solvents. Avoid abbreviations.[6] The date of waste accumulation should also be recorded.

3. Waste Accumulation:

  • Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[2] This area should be under the control of laboratory personnel.

  • Keep waste containers closed at all times, except when adding waste.[2][5]

  • Do not mix incompatible waste streams in the same container.[5][6] For example, segregate liquid waste containing organic solvents from aqueous waste.

  • Solid waste, such as contaminated gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled solid waste container.[3]

4. Disposal of Empty Containers:

  • A container that held a highly toxic substance like a novel antifungal agent is not considered empty until it has been triple-rinsed.[5]

  • The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may also need to be collected, depending on the toxicity of the compound.

5. Request for Waste Pickup:

  • Once the waste container is full or has been in storage for a designated period (e.g., one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4][6]

  • Do not dispose of this compound down the drain or in the regular trash.[1][2] Improper disposal can lead to environmental contamination and regulatory violations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing a novel antifungal agent.

G start Waste Generated (this compound) is_liquid Liquid Waste? start->is_liquid is_aqueous Aqueous Solution? is_liquid->is_aqueous Yes solid_waste Solid Waste (Contaminated PPE, etc.) is_liquid->solid_waste No is_solvent Organic Solvent? is_aqueous->is_solvent No solvent_container Collect in Labeled Solvent Waste Container (Halogenated vs. Non-halogenated) is_aqueous->solvent_container Yes (if mixed) aqueous_container Collect in Labeled Aqueous Waste Container is_solvent->aqueous_container No is_solvent->solvent_container Yes solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container ehs_pickup Arrange for EHS/ Licensed Vendor Pickup aqueous_container->ehs_pickup solvent_container->ehs_pickup solid_container->ehs_pickup

Caption: Disposal workflow for this compound waste.

This structured approach ensures that all waste generated is handled in a manner that prioritizes safety and regulatory compliance, thereby building trust in the laboratory's commitment to responsible chemical management.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Antifungal Agent 92

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of Antifungal Agent 92. Adherence to these protocols is mandatory to ensure a safe laboratory environment and the integrity of your research. These procedures are designed to be a direct, step-by-step resource for all researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE): A Comprehensive Overview

The primary defense against accidental exposure to this compound is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for various laboratory activities involving this agent.

Activity Gloves Eye Protection Lab Coat Respiratory Protection
Weighing and Aliquoting (Powder) Double-gloving with nitrile glovesChemical safety goggles and face shieldDisposable, cuffed lab coatNIOSH-approved N95 or higher respirator
Solution Preparation Double-gloving with nitrile glovesChemical safety gogglesDisposable, cuffed lab coatRequired if not in a certified chemical fume hood
In Vitro/In Vivo Administration Nitrile glovesSafety glasses with side shieldsStandard lab coatNot generally required
Waste Disposal Heavy-duty nitrile glovesChemical safety gogglesDisposable, cuffed lab coatNot generally required
Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational procedures is crucial to minimize the risk of exposure and contamination.

1. Preparation and Weighing:

  • All weighing of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood.

  • Utilize anti-static weigh paper or a dedicated, tared container.

  • Ensure the balance is decontaminated with a 70% ethanol solution after each use.

2. Solubilization:

  • Add solvent to the powdered agent slowly and carefully to avoid splashing.

  • If sonication is required, ensure the vial is securely capped and visually inspect for any leaks before and after the procedure.

  • All solubilization activities should be performed within a chemical fume hood.

3. Administration to Cell Cultures or Animal Models:

  • When treating cell cultures, use a calibrated micropipette with filtered tips.

  • For animal dosing, utilize appropriate gavage needles or injection equipment, ensuring the animal is properly restrained.

  • All work surfaces should be covered with absorbent, disposable pads.

4. Post-Handling Decontamination:

  • Wipe down all work surfaces, equipment, and reusable glassware with a 70% ethanol solution, followed by a suitable laboratory disinfectant.

  • Dispose of all contaminated disposable materials as outlined in the disposal plan.

  • Remove PPE in the correct order (gloves first, then lab coat, then eye and respiratory protection) to prevent self-contamination.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all associated contaminated materials is critical to prevent environmental release and ensure regulatory compliance.

  • Solid Waste: All contaminated solid waste, including gloves, weigh paper, pipette tips, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated liquid media must be collected in a designated, leak-proof hazardous waste container. Do not pour any solutions containing this compound down the drain.[1]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Waste Pickup: All hazardous waste containers must be stored in a designated satellite accumulation area and disposed of through the institution's official hazardous waste management program.

Visualizing Key Processes

To further clarify the procedural and conceptual frameworks associated with this compound, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis weigh Weigh Agent 92 dissolve Dissolve in DMSO weigh->dissolve Stock Solution treat Treat with Agent 92 dissolve->treat Working Dilutions culture Prepare Fungal Cultures culture->treat incubation Incubate treat->incubation readout Measure Fungal Viability incubation->readout

Caption: A typical experimental workflow for assessing the efficacy of this compound.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm ergosterol Ergosterol cell_death Fungal Cell Death ergosterol->cell_death Membrane Integrity Loss Leads to agent92 This compound enzyme Lanosterol 14-alpha-demethylase agent92->enzyme Inhibits enzyme->ergosterol Catalyzes synthesis of lanosterol Lanosterol lanosterol->enzyme Substrate

Caption: A hypothetical signaling pathway illustrating the mechanism of action for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.